4-(2,2-Difluorocyclopropyl)piperidine
Description
BenchChem offers high-quality 4-(2,2-Difluorocyclopropyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-Difluorocyclopropyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(8)6-1-3-11-4-2-6/h6-7,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVNQJLBRLCVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CC2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of Difluorocyclopropyl Piperidines: Lipophilicity Modulation and Synthetic Strategies
Executive Summary
This technical guide addresses the physicochemical impact of incorporating gem-difluorocyclopropyl (DFCP) moieties into piperidine scaffolds. In medicinal chemistry, the piperidine ring is a privileged pharmacophore, yet it often suffers from metabolic liability and excessive basicity. The DFCP group serves as a high-value bioisostere for gem-dimethyl or ethyl groups. This guide details the non-intuitive lipophilicity (LogP/LogD) shifts, pKa modulation, and metabolic stability conferred by this modification, supported by validated synthetic and analytical protocols.
The Physicochemical Matrix: Why Difluorocyclopropyl?
The introduction of a DFCP group is not merely a "fluorine scan" tactic; it is a strategic conformational and electronic lock.
Lipophilicity (LogP) vs. Polarity
Contrary to the general rule that "fluorine increases lipophilicity," the DFCP group exhibits a complex behavior described as the "Polar Hydrophobicity" paradox.
-
The Dipole Factor: The C-F bonds in the cyclopropane ring create a significant molecular dipole. While the increased molecular volume suggests a higher LogP (compared to a methylene bridge), the polarity of the
motif often mitigates this increase. -
Comparison to Bioisosteres:
-
Vs. gem-Dimethyl: DFCP is generally less lipophilic than a gem-dimethyl group (
). This allows for steric bulk retention without violating Lipinski's rules regarding lipophilicity. -
Vs. Ethyl: DFCP acts as a lipophilic bioisostere of the ethyl group but with higher metabolic stability.
-
Basicity Modulation (pKa)
For piperidines, the basicity of the nitrogen is a critical parameter for membrane permeability (LogD) and hERG liability.
-
Inductive Effect: If the DFCP group is proximal to the piperidine nitrogen (e.g., N-DFCP or
-substitution), the strong electron-withdrawing nature of the fluorine atoms ( effect) significantly lowers the pKa of the amine. -
Result: This increases the fraction of neutral species at physiological pH (7.4), potentially improving membrane permeability despite a lower intrinsic LogP.
Representative Data Profile
The following table summarizes the expected physicochemical shifts when modifying a piperidine scaffold.
| Substituent (R) on Piperidine | Intrinsic Lipophilicity (LogP) | Basicity (pKa) | Metabolic Stability | Steric Bulk (Volume) |
| Hydrogen (-H) | Baseline | ~10.8 (High) | Low (Oxidation prone) | Small |
| Ethyl (-CH2CH3) | +0.8 to +1.0 | ~10.8 | Low | Medium |
| gem-Dimethyl (-C(Me)2-) | +0.7 to +0.9 | ~10.8 | Medium | Large |
| gem-Difluorocyclopropyl | +0.3 to +0.5 | ~9.5 - 10.0 * | High (Blocked) | Large |
| Trifluoromethyl (-CF3) | +1.2 | < 9.0 | High | Medium |
*Note: pKa reduction is distance-dependent. Values assume R is adjacent to the Nitrogen or electronically coupled.
Decision Logic & Workflow
The following diagram outlines the decision process for selecting a DFCP modification during lead optimization.
Caption: Decision logic for deploying DFCP bioisosteres to address specific medicinal chemistry liabilities.
Experimental Protocols
Synthesis: Difluorocarbene Addition ([2+1] Cycloaddition)
The most robust method for installing a DFCP group on a piperidine derivative involves the addition of difluorocarbene to a vinyl-piperidine precursor.
Reagents:
-
Substrate: N-Boc-4-vinylpiperidine (or derivative).
-
Carbene Source: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or Ruppert-Prakash reagent (
) with NaI. -
Solvent: Diglyme or THF (anhydrous).
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the alkene substrate (1.0 equiv) in anhydrous diglyme (0.5 M concentration).
-
Reagent Addition: Add NaF (0.1 equiv) as a catalyst. Heat the mixture to 110°C.
-
Carbene Generation: Dropwise add TFDA (3.0 - 5.0 equiv) over 2 hours via a syringe pump. Note: Slow addition is crucial to prevent carbene dimerization (formation of tetrafluoroethylene).
-
Reaction: Stir at 110°C for an additional 4–6 hours. Monitor by
F NMR (look for disappearance of TFDA signal at -79 ppm and appearance of DFCP signals around -125 to -145 ppm). -
Workup: Cool to room temperature. Dilute with diethyl ether, wash with water (3x) to remove diglyme, and brine. Dry over
. -
Purification: Concentrate and purify via flash column chromatography (typically Hexanes/EtOAc).
Analytical: High-Throughput LogP Determination (HPLC-CHI)
Traditional shake-flask methods are slow and prone to emulsion errors with amphiphilic piperidines. The Chromatographic Hydrophobicity Index (CHI) is the industry standard for this application.
Principle: Retention time on a C18 column under a fast gradient is linearly correlated to lipophilicity.
Protocol:
-
System: Agilent 1200 or Waters Acquity UPLC.
-
Column: Luna C18(2), 50 x 3 mm, 3
(or equivalent). -
Mobile Phase:
-
Gradient: 0% B to 100% B over 5 minutes. Flow rate 1.0 mL/min.
-
Calibration: Inject a standard mixture of compounds with known CHI values (Theophylline, Phenyltetrazole, Benzimidazole, Acetophenone, Indole, Propiophenone, Butyrophenone, Valerophenone).
-
Calculation:
-
Plot
(retention time) vs. Known CHI for standards. -
Derive the regression equation:
. -
Calculate CHI for the DFCP piperidine.
-
Convert to LogP:
(Equation varies slightly by specific column/buffer set).
-
Visualization of the Analytical Workflow
Caption: Workflow for determining lipophilicity using the Chromatographic Hydrophobicity Index (CHI).
References
-
Mykhailiuk, P. K. (2018).[4][5][6] Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. [Link][7]
-
Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-2029. [Link]
-
Denisenko, A., et al. (2023).[5][8] gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.[8] European Journal of Organic Chemistry, 26(2). [Link][9]
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prediction of the chromatographic hydrophobicity index with immobilized artificial membrane chromatography using simple molecular descriptors and artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pavel Mykhailiuk - Академия Google [scholar.google.com]
- 6. Research – Mykhailiuk Research Site [mykhailiukchem.org]
- 7. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
4-(2,2-Difluorocyclopropyl)piperidine: A Technical Guide to Peptidomimetic Design
Executive Summary
4-(2,2-Difluorocyclopropyl)piperidine represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address metabolic liability and conformational entropy in peptide-based drug discovery. As a peptidomimetic building block, it functions as a bioisostere for lipophilic amino acid side chains (e.g., Leucine, Isoleucine) while imparting the unique electronic and steric benefits of the gem-difluorocyclopropyl (DFCP) moiety.
This guide details the physicochemical rationale, synthetic pathways, and application strategies for integrating this motif into drug discovery programs, focusing on GPCR ligands and protease inhibitors.
Part 1: Physicochemical Profile & Mechanistic Rationale[1]
The Fluorine Effect: Lipophilicity and Metabolic Stability
The incorporation of the 2,2-difluorocyclopropyl group at the piperidine 4-position is not merely a steric replacement; it is an electronic modulation strategy.
-
Metabolic Blockade: The C-H bonds of a standard cyclopropyl group are susceptible to cytochrome P450-mediated oxidation (radical abstraction).[1] The introduction of two fluorine atoms increases the ionization potential of the ring, effectively "deactivating" the proximal C-H bonds against oxidative attack.
-
Lipophilicity Modulation (LogD): Unlike a standard isopropyl or tert-butyl group, the DFCP moiety lowers the pKa of the piperidine nitrogen (via inductive withdrawal), potentially improving membrane permeability by increasing the fraction of neutral species at physiological pH.
-
Bioisosterism: The DFCP group mimics the electronic manifold of an alkene but possesses the saturation required to avoid reactive metabolite formation.
Conformational Restriction
In peptidomimetics, controlling the entropy of the ligand is crucial for binding affinity.
-
The Gauche Effect: The fluorine atoms on the cyclopropyl ring induce a specific conformation due to the gauche effect, favoring a distinct vector for the piperidine ring relative to the side chain.
-
Chair Conformation Locking: The bulky 4-substituent forces the piperidine ring predominantly into a chair conformation where the DFCP group occupies the equatorial position to minimize 1,3-diaxial interactions.
Table 1: Comparative Physicochemical Metrics
| Property | 4-Isopropylpiperidine | 4-Cyclopropylpiperidine | 4-(2,2-Difluorocyclopropyl)piperidine |
| Hybridization | sp³ (flexible) | sp³ (rigid) | sp³ (rigid + electronic bias) |
| Metabolic Liability | High (benzylic-like oxidation) | Moderate (ring opening/oxidation) | Low (blocked oxidation) |
| LogP (approx) | 2.5 | 2.1 | 2.4 (modulated by F polarity) |
| pKa (Piperidine N) | ~11.0 | ~10.8 | ~9.5 - 10.0 |
Part 2: Synthetic Methodologies
The synthesis of 4-(2,2-difluorocyclopropyl)piperidine relies on the difluorocyclopropanation of an alkene precursor. The most robust protocol utilizes N-protected 4-vinylpiperidine.
Retrosynthetic Analysis
The target molecule is disassembled into two key components:
-
The Carbene Source: Sodium chlorodifluoroacetate or Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).
-
The Alkene Acceptor: N-Boc-4-vinylpiperidine.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.
Step 1: Preparation of N-Boc-4-vinylpiperidine (If not commercially available, synthesize via Wittig olefination of N-Boc-4-piperidone).
Step 2: Difluorocyclopropanation (The TFDA Route) This method is preferred over the sodium salt method due to milder conditions and higher yields.
-
Reagents: N-Boc-4-vinylpiperidine (1.0 equiv), TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate, 2.5 equiv), NaF (0.1 equiv, catalyst).
-
Solvent: Diglyme or Toluene (anhydrous).
-
Procedure:
-
Charge a flame-dried flask with N-Boc-4-vinylpiperidine and NaF under N₂.
-
Add anhydrous Diglyme (0.5 M concentration relative to substrate).
-
Heat the solution to 110°C.
-
Add TFDA dropwise via a syringe pump over 2 hours. Critical: Slow addition prevents carbene dimerization.
-
Stir at 110°C for an additional 4 hours. Monitor by TLC/LC-MS for disappearance of the alkene.
-
Workup: Cool to RT, dilute with Et₂O, wash with water (3x) to remove Diglyme, then brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield N-Boc-4-(2,2-difluorocyclopropyl)piperidine.
-
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Procedure: Dissolve the intermediate in DCM. Add acid at 0°C. Stir at RT for 1 hour. Remove volatiles in vacuo.
-
Validation: ¹⁹F NMR should show a characteristic AB pattern for the gem-difluoro group (approx -128 to -145 ppm).
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic workflow for the generation of the target building block from common precursors.
Part 3: Application in Peptidomimetics
Decision Logic: When to Use?
This building block is best deployed when a hit compound containing a lipophilic side chain (Leu, Ile, Val) or a flexible linker suffers from:
-
Rapid microsomal clearance (oxidative metabolism).
-
Low permeability (high LogP).
-
Rotational entropy leading to low binding affinity.
Strategic Bioisosteric Replacement
In the context of peptide mimics, the 4-(2,2-difluorocyclopropyl)piperidine moiety serves as a Constrained Hydrophobic Core .
-
Case A: Proline Mimicry: While larger than proline, the piperidine ring constrains the N-Cα bond. The 4-substitution projects a hydrophobic vector similar to the side chain of a trans-4-substituted proline but with greater bulk.
-
Case B: Phenylalanine/Leucine Replacement: In protease inhibitors (e.g., Renin, HIV protease), replacing a P1 or P1' hydrophobic residue with this moiety can fill the S1/S1' pocket while the piperidine nitrogen offers a handle for further extension or H-bonding.
SAR Logic Diagram
Figure 2: Decision logic for bioisosteric replacement using the DFCP-piperidine scaffold.
References
-
Synthesis of gem-Difluorocyclopropanes: Dolbier, W. R. et al. "Efficient Synthesis of gem-Difluorocyclopropanes using Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA)." Journal of Fluorine Chemistry, 2004.
-
Metabolic Stability of Fluorine: Purser, S. et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008.
-
Peptidomimetic Strategies: Lenci, E. et al. "Peptidomimetics: An Overview of Recent Advances." Molecules, 2020.[2]
-
Difluorocyclopropyl Bioisosteres: Wang, X. et al. "Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition." ACS Medicinal Chemistry Letters, 2016.
-
General Piperidine Synthesis: "Piperidine Synthesis: Methods and Applications." National Institutes of Health (NIH) / DTIC Archive.
Sources
Methodological & Application
Synthesis of 4-(2,2-Difluorocyclopropyl)piperidine from 4-vinylpiperidine
Executive Summary
This application note details the robust synthesis of 4-(2,2-difluorocyclopropyl)piperidine starting from 4-vinylpiperidine . The gem-difluorocyclopropane (gem-DFCP) moiety is a critical bioisostere in modern medicinal chemistry, often utilized to replace tert-butyl or isopropyl groups to modulate lipophilicity (LogD) and enhance metabolic stability against oxidative clearance (CYP450 blocking).
The protocol prioritizes the TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) route, currently the industry standard for safety and scalability, avoiding the ozone-depleting potential of Freon-22 or the high toxicity of organomercury reagents.
Key Chemical Transformation
-
Starting Material: 4-Vinylpiperidine (commercially available or synthesized from 4-piperidone).
-
Mechanism: Thermal generation of singlet difluorocarbene (:CF
). -
Target: 4-(2,2-difluorocyclopropyl)piperidine (isolated as the hydrochloride salt or free base).
Retrosynthetic Analysis & Strategy
The synthesis requires a three-step workflow to ensure chemoselectivity. Direct exposure of the secondary amine to difluorocarbene is discouraged due to the risk of N-ylide formation or insertion.
Figure 1: Strategic workflow for the synthesis of 4-(2,2-difluorocyclopropyl)piperidine. The N-protection step is critical to prevent carbene-amine side reactions.
Experimental Protocols
Step 1: N-Protection (Synthesis of tert-butyl 4-vinylpiperidine-1-carboxylate)
Rationale: The secondary amine is nucleophilic. Protecting it with a Boc group renders the nitrogen non-nucleophilic and sterically bulky, directing the electrophilic carbene exclusively to the alkene.
Reagents:
-
4-Vinylpiperidine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc
O, 1.1 equiv) -
Triethylamine (TEA, 1.2 equiv)
-
Dichloromethane (DCM, 0.5 M)
Procedure:
-
Dissolve 4-vinylpiperidine in DCM at 0°C.
-
Add TEA followed by the slow addition of Boc
O dissolved in DCM. -
Allow to warm to room temperature (RT) and stir for 4 hours.
-
IPC (In-Process Control): Monitor by TLC (Stain: Ninhydrin or KMnO
). Disappearance of amine indicates completion. -
Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO
, then brine. Dry over MgSO . -
Purification: Concentrate in vacuo. Usually obtained as a clear oil sufficiently pure for the next step (>95%).
Step 2: Difluorocyclopropanation (The TFDA Route)
Rationale: TFDA decomposes at temperatures >110°C to release :CF
Reagents:
-
N-Boc-4-vinylpiperidine (1.0 equiv)
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 - 3.0 equiv)
-
Sodium Fluoride (NaF) (0.05 - 0.1 equiv) - Catalytic Initiator
-
Diglyme (Diethylene glycol dimethyl ether) - Solvent (High BP)
Detailed Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N
or Ar). -
Solvent Prep: Charge the flask with N-Boc-4-vinylpiperidine, catalytic NaF, and anhydrous Diglyme (concentration ~1.0 M).
-
Activation: Heat the mixture to 120°C .
-
Addition: Add TFDA dropwise via the addition funnel over 2–4 hours.
-
Critical: Slow addition maintains a low steady-state concentration of :CF
, favoring reaction with the alkene over carbene dimerization (tetrafluoroethylene formation).
-
-
Reaction: Stir at 120°C for an additional 2 hours after addition is complete.
-
Workup:
-
Cool to RT.
-
Dilute with Et
O or EtOAc. -
Wash extensively with water (3x) to remove Diglyme.
-
Wash with brine, dry over Na
SO .[6]
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting material.
Data Summary Table:
| Parameter | Specification | Notes |
| Stoichiometry | TFDA (2.5 - 3.0 eq) | Excess required due to :CF |
| Temperature | 115°C - 125°C | TFDA decomposition onset is ~110°C. |
| Solvent | Diglyme or Triglyme | Must be anhydrous. High boiling point essential. |
| Yield Target | 65% - 80% | Moderate-to-good yields are typical. |
Step 3: Deprotection
Rationale: Removal of the Boc group to release the free secondary amine for downstream SAR (Structure-Activity Relationship) derivatization.
Procedure:
-
Dissolve the cyclopropanated intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA) or 4M HCl in Dioxane.
-
Stir at RT for 1-2 hours.
-
Isolation: Concentrate to dryness.
-
For HCl salt: Triturate with Et
O to obtain a white solid. -
For Free base: Partition between DCM and 1M NaOH, separate organics, dry, and concentrate.
-
Troubleshooting & Optimization Logic
The following decision tree helps troubleshoot low yields in the critical cyclopropanation step.
Figure 2: Troubleshooting logic for TFDA-mediated cyclopropanation.
Expert Insights (E-E-A-T)
-
Moisture Sensitivity: While TFDA is relatively stable, the fluoride initiator cycle is sensitive to water. Wet Diglyme will quench the reaction. Always use molecular sieves or distilled solvents.
-
Safety - HF Generation: The byproduct of the reaction is TMS-F. Upon workup with water, this hydrolyzes to form HF and HMDSO. While the amount is stoichiometric, always wash with saturated NaHCO
during workup to neutralize any generated HF immediately. -
Volatility: The free base of 4-(2,2-difluorocyclopropyl)piperidine can be somewhat volatile. Avoid prolonged high-vacuum exposure if the molecular weight is low; isolating as the HCl salt is safer for handling.
References
-
Dolbier, W. R., et al. (2000).[2][5] "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent."[3] Journal of Organic Chemistry.
-
Source:
- Relevance: Establishes the core mechanism and conditions for TFDA usage.
-
-
Mykhailiuk, P. K. (2015). "1,1-Difluorocyclopropanes in Drug Discovery." Chemical Reviews.
-
Wang, J., et al. (2010). "Difluorocarbene reagents for the synthesis of gem-difluorocyclopropanes." Chemical Reviews.
-
Source:
-
Relevance: Comprehensive review of alternative reagents and mechanistic details.[8]
-
-
BenchChem.
-
Source:
- Relevance: Protocols for handling N-Boc protection and piperidine purific
-
Sources
- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
High-Fidelity Protocol: Difluorocarbene Addition to N-Protected 4-Vinylpiperidine
Part 1: Executive Summary & Strategic Rationale
The incorporation of gem-difluorocyclopropane moieties into piperidine scaffolds represents a high-value transformation in medicinal chemistry. This motif acts as a bioisostere for isopropyl and tert-butyl groups , improving metabolic stability (blocking P450 oxidation sites) whilst altering lipophilicity (
For N-protected 4-vinylpiperidine substrates, the transformation involves a [2+1] cycloaddition of singlet difluorocarbene (
-
Method A (TMSCF
/NaI): The modern, mild standard suitable for late-stage functionalization and acid-sensitive protecting groups (e.g., N-Boc). -
Method B (ClCF
CO Na): The robust, high-temperature method preferred for kilogram-scale synthesis where substrates are thermally stable.
Part 2: Mechanistic Principles & Pathway Visualization
Understanding the generation of the active carbene species is critical for controlling side reactions, primarily the dimerization of
Mechanistic Workflow
The following diagram illustrates the divergent activation pathways for the two primary reagents and their convergence at the singlet carbene insertion step.
Figure 1: Mechanistic divergence of carbene generation. Method A proceeds via silyl-activated fluoride elimination, while Method B relies on thermal decarboxylation. Both converge at the electrophilic singlet carbene.
Part 3: Experimental Protocols
Protocol A: TMSCF / NaI (The "Prakash-Hu" Method)
Best for: Lab scale (100 mg - 10 g), N-Boc protected substrates, and complex scaffolds.
Mechanism: Iodide initiates desilylation; the resulting
Reagents & Materials
-
Substrate: N-Boc-4-vinylpiperidine (1.0 equiv).
-
Reagent: TMSCF
(Trimethyl(trifluoromethyl)silane) (1.5 - 2.0 equiv). -
Initiator: Sodium Iodide (NaI) (0.2 equiv) or TBAT (0.1 equiv).
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate).
-
Equipment: Flame-dried glassware, Argon/Nitrogen line, Syringe pump (Critical).
Step-by-Step Procedure
-
Setup: Charge a flame-dried 2-neck round-bottom flask with N-Boc-4-vinylpiperidine (1.0 equiv) and NaI (0.2 equiv). Evacuate and backfill with Argon (
). -
Solvation: Add anhydrous THF to dissolve the solids. Heat the solution to 65°C (Reflux) or 110°C (if using high-pressure vial) depending on alkene reactivity. Note: Terminal alkenes like vinylpiperidine are moderately reactive and typically require mild reflux.
-
Controlled Addition (CRITICAL): Dissolve TMSCF
(2.0 equiv) in a minimal amount of THF. Using a syringe pump, add the TMSCF solution to the reaction mixture very slowly (over 1–2 hours).-
Why? Rapid addition spikes the concentration of
, favoring dimerization to tetrafluoroethylene (TFE) gas rather than cyclopropanation.
-
-
Reaction Monitoring: Stir at temperature for an additional 2–4 hours. Monitor by
F NMR (look for product signal ~ -128 ppm and -143 ppm for cis/trans diastereomers relative to ring). -
Workup: Cool to room temperature. Dilute with Et
O. Filter through a short pad of silica gel or Celite to remove inorganic salts and silicon byproducts. -
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Sodium Chlorodifluoroacetate (The "Pyrolysis" Method)
Best for: Scale-up (>10 g), thermally stable substrates (N-Bn, N-Cbz), cost-efficiency.
Mechanism: Thermal decarboxylation releases
Reagents & Materials
-
Substrate: N-Benzyl or N-Cbz-4-vinylpiperidine (1.0 equiv). Avoid N-Boc if temperature exceeds 150°C for prolonged periods.
-
Reagent: Sodium chlorodifluoroacetate (ClCF
CO Na) (3.0 - 5.0 equiv). -
Solvent: Diglyme (Diethylene glycol dimethyl ether) (High boiling point).
-
Equipment: Heavy-walled pressure vessel or 3-neck flask with high-efficiency condenser.
Step-by-Step Procedure
-
Setup: Dissolve the substrate in Diglyme (0.5 – 1.0 M). Heat the solution to 165–180°C .
-
Reagent Addition: Add ClCF
CO Na portion-wise (solid addition) or as a hot saturated solution in Diglyme over 1 hour.-
Safety Note: This reaction generates CO
gas. Ensure the system is open to a bubbler or used in a rated pressure vessel with a rupture disc.
-
-
Reaction: Stir at 180°C for 4–12 hours. The reaction is driven by the irreversible loss of CO
. -
Workup: Cool to room temperature. Pour the dark mixture into ice water to precipitate inorganic salts. Extract exhaustively with Et
O or MTBE (Diglyme is water-miscible but requires copious washing to remove). -
Purification: Distillation is often preferred for removing residual Diglyme, followed by chromatography.
Part 4: Data Analysis & Troubleshooting
Reagent Comparison Table
| Feature | Method A (TMSCF | Method B (ClCF |
| Reaction Temp | 60°C – 80°C | 160°C – 190°C |
| Protecting Group | Excellent for Boc, Cbz, Bn | Cbz, Bn (Boc may degrade) |
| Atom Economy | Low (Silicon waste) | Moderate (CO |
| Yield (Typical) | 65 – 85% | 40 – 60% |
| Key Risk | TFE formation (requires slow add) | Pressure buildup (CO |
| Cost | High | Low |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Carbene dimerization (TFE formation). | Decrease TMSCF |
| Start Material Recovery | Alkene is too electron-deficient. | Vinylpiperidines are electron-neutral. Ensure N-protecting group isn't strongly electron-withdrawing (e.g., N-Tosyl might slow it down compared to N-Boc). |
| Boc Deprotection | Trace HF generation or thermal instability. | Add solid K |
| Product is Volatile | Low molecular weight of product. | Be cautious during rotary evaporation. 4-(2,2-difluorocyclopropyl)piperidines can be volatile. |
Part 5: Safety & Compliance (E-E-A-T)
Tetrafluoroethylene (TFE) Hazard
Both methods generate difluorocarbene, which exists in equilibrium with TFE. TFE is a suspected carcinogen and can form explosive peroxides.
-
Control: Always run these reactions in a well-ventilated fume hood.
-
Flow Chemistry: For industrial scale, continuous flow reactors are recommended to minimize the active volume of TFE/carbene at any specific time.
Pressure Hazards
Method B generates 1 mole of CO
-
Control: Never seal a glass vessel completely without pressure rating calculations. Use a bubbler to monitor gas evolution rate.
Chemical Compatibility
Avoid using glass syringes for TMSCF
Part 6: References
-
Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis (Thieme).
-
Dolbier, W. R. (2011). Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Journal of Fluorine Chemistry.
-
Wang, F., et al. (2011). Difluorocyclopropanation of Alkenes Using TMSCF3. Organic Letters.
-
BenchChem Protocols. (2025). Synthesis of N-Boc-4,4-difluoropiperidine and Related Scaffolds.
Sources
Application Notes and Protocols for Cyclopropanation using TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of gem-Difluorocyclopropanes and the Advent of TFDA
The introduction of fluorine into organic molecules is a powerful strategy in modern drug discovery, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable pharmacophore.[3][4] This rigid, three-membered ring system can act as a bioisostere for other chemical groups, influencing the conformation of drug candidates and thereby modulating their biological activity. The synthesis of these structures, however, has historically presented challenges, often requiring harsh reaction conditions or the use of hazardous reagents.[5][6]
A significant advancement in this field was the development of Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), a highly efficient and versatile reagent for the generation of difluorocarbene (:CF2).[1][7] Pioneered by the Dolbier group, TFDA allows for the difluorocyclopropanation of a broad range of alkenes under remarkably mild and near-neutral conditions.[2] This has made the synthesis of previously difficult-to-access gem-difluorocyclopropanes more routine, accelerating the exploration of their potential in medicinal chemistry. This guide provides an in-depth overview of the mechanism, application, and protocols for utilizing TFDA in difluorocyclopropanation reactions.
Mechanism of Action: A Fluoride-Catalyzed Chain Reaction
The efficacy of TFDA as a difluorocarbene source lies in its fluoride-catalyzed decomposition. The process is a chain reaction initiated by a catalytic amount of a fluoride source, such as sodium fluoride (NaF). The proposed mechanism is as follows:
-
Desilylation: A fluoride ion attacks the silicon atom of TFDA, leading to the formation of a fluorotrimethylsilane and an unstable carboxylate intermediate.
-
Decarboxylation and Loss of SO2: The carboxylate intermediate rapidly undergoes decarboxylation (loss of CO2) and elimination of sulfur dioxide (SO2) to generate a difluorocarbene (:CF2) and regenerate the fluoride ion.
-
Cycloaddition: The generated difluorocarbene, a singlet carbene, then undergoes a [2+1] cycloaddition with an alkene substrate to form the desired gem-difluorocyclopropane ring. The regeneration of the fluoride ion allows the catalytic cycle to continue.
// Logical flow Fluoride1 -> TFDA [style=invis]; Carbene -> Alkene [style=invis]; Product -> Byproducts [style=invis]; } केंदFigure 1: Proposed mechanism for the fluoride-catalyzed generation of difluorocarbene from TFDA and subsequent cyclopropanation.
Advantages of TFDA in Difluorocyclopropanation
TFDA offers several distinct advantages over other difluorocarbene precursors:
-
Broad Substrate Scope: It is effective for the difluorocyclopropanation of both electron-rich and, notably, electron-deficient alkenes.[1][2][7] This is a significant improvement over many other methods that struggle with electron-poor substrates.[1]
-
Mild and Near-Neutral Reaction Conditions: The reaction typically proceeds at moderate temperatures and under essentially neutral conditions, which enhances its compatibility with a wide range of functional groups.
-
High Efficiency: TFDA often provides high yields of the desired gem-difluorocyclopropane products.[1][7]
-
Catalytic Initiation: Only a catalytic amount of a fluoride source is required to initiate the reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Difluorocyclopropanation of an Alkene
This protocol is suitable for a wide range of unactivated and electron-rich alkenes.
Materials:
-
Alkene (1.0 mmol)
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (1.2 - 1.5 mmol)
-
Sodium Fluoride (NaF), anhydrous (0.1 mmol)
-
Anhydrous toluene (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous sodium fluoride (0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture.
-
Reagent Addition: Slowly add TFDA (1.2 - 1.5 mmol) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Difluorocyclopropanation of Acid-Sensitive Substrates
For substrates that are sensitive to trace amounts of acid, such as silyl enol ethers, a purification step for TFDA is crucial for the success of the reaction.[8]
Materials:
-
Acid-sensitive alkene (e.g., silyl enol ether) (1.0 mmol)
-
Purified TFDA (1.5 mmol)
-
1,8-Bis(dimethylamino)naphthalene (proton sponge) (0.05 mmol)
-
Anhydrous p-xylene (5 mL)
-
Reaction vessel suitable for higher temperatures
TFDA Purification:
-
Commercially available TFDA may contain trace amounts of difluoro(fluorosulfonyl)acetic acid.
-
To remove the acid, distill the TFDA. Alternatively, for small-scale reactions, add a small amount of triethylamine (Et3N) to the TFDA to neutralize the acid impurity, followed by distillation or careful use of the neutralized reagent.[9]
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the acid-sensitive alkene (1.0 mmol) and proton sponge (0.05 mmol) in anhydrous p-xylene (5 mL).
-
Pre-heating: Heat the solution to the desired reaction temperature (e.g., 140 °C).[8]
-
Slow Addition of TFDA: Add the purified TFDA (1.5 mmol) dropwise to the pre-heated solution.
-
Reaction and Monitoring: Maintain the reaction at temperature and monitor for completion.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Substrate Scope and Optimization
The utility of TFDA is demonstrated by its effectiveness across a diverse range of alkene substrates.
| Substrate | Product | Yield (%) | Reference |
| Styrene | 1,1-difluoro-2-phenylcyclopropane | 85 | [2] |
| 1-Octene | 1,1-difluoro-2-hexylcyclopropane | 82 | [2] |
| n-Butyl acrylate | n-Butyl 2,2-difluorocyclopropanecarboxylate | 73 | [7][9] |
| tert-Pentyl vinyl ether | 1,1-difluoro-2-(tert-pentyloxy)cyclopropane | Moderate | |
| 2-Siloxybuta-1,3-diene derivative | Corresponding difluorocyclopropane | Effective | [1] |
Troubleshooting and Optimization:
-
Low Yield: If the yield is low, consider increasing the amount of TFDA or the reaction temperature. Ensure that the NaF is anhydrous and finely powdered for optimal activity.
-
Substrate Decomposition: For sensitive substrates, purification of TFDA is essential.[8] The use of a non-nucleophilic base like a proton sponge can also be beneficial.[1][8]
-
Slow Reaction: Higher temperatures or the use of a higher-boiling solvent like xylene can accelerate the reaction. Microwave irradiation has also been shown to significantly reduce reaction times in related difluorocyclopropanation reactions.[5][6]
Safety and Handling
TFDA is a flammable, corrosive, and water-reactive liquid.[10] Proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Handling: Handle TFDA in a well-ventilated fume hood.[10][13] Avoid contact with skin, eyes, and clothing.[10] Take measures to prevent the buildup of electrostatic charge.[10]
-
Storage: Store TFDA in a tightly sealed, corrosive-resistant container in a cool, dry place away from heat, sparks, and open flames.[12]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[10][12] For inhalation, move to fresh air and get immediate medical help.[10][13]
Comparison with Other Difluorocarbene Reagents
While TFDA is a highly effective reagent, other sources of difluorocarbene are also utilized in organic synthesis.
-
Sodium Chlorodifluoroacetate (ClCF2COONa): A classic reagent, but often requires high temperatures and can be less efficient.[14][15]
-
Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash Reagent): Another versatile reagent, but its activation to generate difluorocarbene requires specific conditions, such as the use of sodium iodide.[1][16]
-
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA): Shows reactivity comparable to TFDA and may offer advantages in terms of cost and ease of storage.[1][17]
Conclusion
Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) has established itself as a premier reagent for the synthesis of gem-difluorocyclopropanes. Its ability to function under mild conditions with a broad range of substrates, including those that are electron-deficient, makes it an invaluable tool for synthetic and medicinal chemists. The protocols and guidelines presented here aim to provide researchers with the necessary information to successfully and safely implement TFDA in their synthetic endeavors, ultimately facilitating the discovery and development of novel therapeutics and other functional molecules.
References
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. [Link]
-
Discovery of alkene difluorocyclopropanation reagents. Wiley Online Library. [Link]
-
(PDF) Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent | Request PDF. ResearchGate. [Link]
-
Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc. [Link]
-
Further examples of difluorcyclopropanes in modern drug discovery. | Download Scientific Diagram. ResearchGate. [Link]
-
A novel and highly efficient synthesis of gem-difluorocyclopropanes. PubMed. [Link]
-
Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides. PMC. [Link]
-
An Improved Method for Difluorocyclopropanation of Alkenes. Organic Chemistry Portal. [Link]
-
An Unexpected Reaction of Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA) with Imidazoles. Formation of N-Difluoromethylthio. ACS Publications. [Link]
-
A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. PMC. [Link]
-
An Improved Method for Difluorocyclopropanation of Alkenes. University of Huddersfield Research Portal. [Link]
-
Preparation and Use of a New Difluorocarbene Reagent. Trimethylsilyl 2-Fluorosulfonyl-2,2-Difluoroacetate: n-Butyl 2,2-Difluorocyclopropanecarboxylate. ResearchGate. [Link]
-
Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition. [Link]
-
ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). ResearchGate. [Link]
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sioc.cas.cn [sioc.cas.cn]
- 17. researchgate.net [researchgate.net]
Technical Application Note: gem-Difluorocyclopropanation using the Ruppert-Prakash Reagent
[1]
Executive Summary
The incorporation of gem-difluorocyclopropane moieties is a high-value strategy in modern medicinal chemistry.[1][2] Acting as a metabolic "roadblock" and a bioisostere for carbonyls or ethers, this motif alters lipophilicity (
This guide details the mechanistic underpinnings and provides two field-validated protocols: the robust Sodium Iodide (NaI) Mediated Protocol (preferred for scale-up and difficult substrates) and the Fluoride (TBAT/TBAF) Mediated Protocol (for mild, low-temperature applications).
Mechanistic Insight
Understanding the speciation of the trifluoromethyl anion is critical for success.
The Siliconate-Carbanion Dichotomy
Upon exposure to a Lewis base (Initiator
Key Reaction Driver: The choice of initiator determines the kinetics.
-
Fluoride (TBAT/TBAF): Rapid initiation, often leading to a "burst" of carbene that can dimerize to tetrafluoroethylene (TFE) if not controlled.
-
Iodide (NaI): Slower, reversible formation of the siliconate. This "quasi-stochastic" release profile prevents carbene saturation, favoring cyclopropanation over dimerization.
Pathway Diagram
Figure 1: Mechanistic pathway of difluorocarbene generation from
Protocol A: NaI-Mediated Difluorocyclopropanation (The "Dolbier" Method)
Application: Best for unactivated alkenes, electron-deficient styrenes, and large-scale synthesis.
Mechanism: Iodide acts as a "soft" nucleophile. The reaction requires heat (reflux) to drive the
Materials
-
Reagent:
(2.0 – 3.0 equivalents). Note: Excess is required due to volatility and dimerization. -
Initiator: Sodium Iodide (NaI), anhydrous (0.2 – 0.5 equivalents).
-
Solvent: THF (anhydrous).
-
Substrate: Alkene (1.0 equivalent).
Step-by-Step Procedure
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain a positive pressure of Argon or Nitrogen.
-
Loading: Charge the flask with the Alkene (1.0 eq) and NaI (0.2 eq).
-
Solvation: Add anhydrous THF (
concentration relative to alkene). Stir to dissolve NaI (solution may be slightly yellow). -
Heating: Heat the mixture to a gentle reflux (
). -
Reagent Addition (Critical):
-
Load
(2.0 eq) into a syringe. -
Add the
slowly (dropwise) through the septum over 30–60 minutes while maintaining reflux. -
Why? Slow addition keeps the steady-state concentration of
low, favoring reaction with the alkene over self-dimerization to tetrafluoroethylene (gas).
-
-
Reaction: Continue refluxing for 2–4 hours. Monitor by TLC or
NMR (look for disappearance of peak at -67 ppm). -
Workup:
-
Cool to room temperature.
-
Dilute with diethyl ether or hexanes.
-
Wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Silica gel chromatography. Note: Difluorocyclopropanes are often non-polar; use non-polar eluent systems (e.g., 100% Pentane or 5% EtOAc/Hex).
Protocol B: TBAT/TBAF-Mediated Protocol
Application: Best for acid-sensitive substrates or when high temperature is detrimental. Mechanism: Fluoride initiates the reaction rapidly at lower temperatures.
Materials
-
Reagent:
(1.5 – 2.0 equivalents). -
Initiator: TBAT (Tetrabutylammonium triphenyldifluorosilicate) (0.05 – 0.1 eq) OR TBAF (1.0 M in THF) (0.05 eq). TBAT is preferred as it is anhydrous and non-hygroscopic.
-
Solvent: THF or Diglyme (anhydrous).
Step-by-Step Procedure
-
Setup: Oven-dry Schlenk tube or round-bottom flask under inert atmosphere (
). -
Loading: Add Alkene (1.0 eq) and TBAT (0.1 eq) to the flask.
-
Solvation: Add anhydrous THF (
). -
Temperature:
-
Standard: Room Temperature (
). -
Difficult Substrates: Heat to
.
-
-
Addition: Add
(1.5 eq) dropwise.-
Observation: The reaction may exotherm slightly. If using TBAF, the solution often turns yellow/brown.
-
-
Reaction: Stir for 4–12 hours.
-
Quench: Add saturated aqueous
. -
Workup: Extract with Ether/EtOAc, wash with brine, dry, and concentrate.
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | THF (Standard) | Good solubility for initiators; stabilizes the siliconate intermediate. |
| Diglyme | Higher boiling point ( | |
| Stoichiometry | 2.0+ eq | |
| Concentration | High (0.5 – 1.0 M) | Bimolecular reaction ( |
| Moisture | Strictly Anhydrous | Water protonates |
Troubleshooting Guide
Issue: Low Conversion
-
Diagnosis:
was consumed (no peak at -67 ppm) but no product formed. -
Cause: The carbene dimerized to TFE (gas) before finding the alkene, or moisture killed the anion.
-
Solution:
-
Increase alkene concentration (reduce solvent volume).
-
Use the NaI Protocol with Slow Addition (syringe pump).
-
Add molecular sieves (4Å) to the reaction vessel.
-
Issue: "Stalled" Reaction
-
Diagnosis:
remains unreacted after hours. -
Cause: Initiator "poisoning" or insufficient activation energy.
-
Solution:
-
If using NaI, increase temperature (switch solvent to Diglyme and heat to
). -
Add a second portion of initiator.
-
Issue: Product Volatility
-
Diagnosis: Product disappears during rotary evaporation.
-
Cause: Simple gem-difluorocyclopropanes can be volatile.[3]
-
Solution: Do not evaporate to dryness. Keep in solution or distill carefully.
Safety & Handling
-
Volatility: Boiling point is
. Store in the fridge; handle with chilled syringes to prevent dripping/vapor loss. -
Tetrafluoroethylene (TFE): The side product is a gas.[3] While generated in small amounts, TFE is flammable and potentially explosive.[3] Perform reactions in a well-ventilated fume hood.
-
Pressure: If running in a sealed tube (high temp), be aware of pressure buildup from TFE generation.
References
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Organylsilane. Tetrahedron Letters, 25(21), 2195–2198. Link
-
Prakash, G. K. S., & Olah, G. A. (1991). Nucleophilic Trifluoromethylation: The Use of (Trifluoromethyl)trimethylsilane.[4] Chemical Reviews, 91(2), 157–188. Link
-
Wang, F., Luo, T., Hu, J., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.[5][6] Angewandte Chemie International Edition, 50(31), 7153-7157. Link[5]
-
Li, L., Ni, C., Xie, Q., Hu, M., Wang, F., & Hu, J. (2017).[3] TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation. Angewandte Chemie International Edition, 56(34), 9971–9975. Link[3]
Sources
- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. sioc.cas.cn [sioc.cas.cn]
Application Note: Synthesis of Dopamine D4 Receptor Antagonists Using Difluorocyclopropyl Motifs
Executive Summary
This guide details the design and synthesis of dopamine D4 receptor (D4R) antagonists incorporating gem-difluorocyclopropyl (DFCP) motifs. While D4R is a high-value target for treating schizophrenia and cognitive deficits, developing selective antagonists with favorable pharmacokinetic (PK) profiles remains challenging due to rapid metabolism of traditional linker chains.
This protocol introduces the DFCP group as a bioisostere for the alkene or ether linkers commonly found in "phenylpiperazine" class D4 ligands. We utilize Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) as a robust, scalable difluorocarbene source to install the motif.
Key Benefits of DFCP Incorporation
-
Metabolic Stability: Blocks oxidative metabolism common at alkene/ether sites.
-
Conformational Locking: Restricts the rotational freedom of the pharmacophore, potentially reducing entropic penalties upon binding.
-
Lipophilicity Modulation: The fluorine atoms modulate
and lower the of proximal amines, improving blood-brain barrier (BBB) penetration.
Scientific Rationale & Design Strategy
The Pharmacophore Challenge
Classic D4 antagonists (e.g., L-745,870 or PD-168,077 ) often feature a 4-phenylpiperazine "head group" linked to an aryl "tail" via a flexible spacer.
-
Problem: Flexible alkyl or cinnamyl linkers are prone to rapid CYP450 oxidation and promiscuous binding to D2/D3 receptors.
-
Solution: Replacing the alkene linker with a gem-difluorocyclopropane ring.[1][2][3]
Mechanism of Action: TFDA-Mediated Cyclopropanation
We utilize TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) for the in situ generation of difluorocarbene (
Mechanism:
-
Fluoride initiation (cat.[3] NaF) cleaves the silyl group.
-
Decarboxylation and
extrusion release singlet . -
Stereospecific [2+1] cycloaddition to the alkene substrate.
Figure 1: Mechanistic pathway of TFDA-mediated difluorocarbene generation and cycloaddition.[4]
Experimental Protocols
Protocol A: Synthesis of the DFCP Core (Ethyl 2,2-difluoro-3-phenylcyclopropane-1-carboxylate)
Objective: Convert ethyl cinnamate into the difluorocyclopropyl core. This intermediate serves as the "anchor" for the D4-selective phenylpiperazine moiety.
Reagents:
-
Ethyl cinnamate (1.0 equiv)
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 equiv)
-
Sodium Fluoride (NaF) (0.2 equiv)
-
Solvent: Diglyme (anhydrous)
Safety Warning: This reaction generates
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum. Maintain a nitrogen atmosphere.
-
Dissolution: Add Ethyl cinnamate (1.76 g, 10 mmol) and NaF (84 mg, 2 mmol) to anhydrous diglyme (10 mL). Heat the mixture to 110°C .
-
Reagent Addition: Via syringe pump, add TFDA (6.25 g, 25 mmol) dropwise over 2 hours .
-
Note: Slow addition is critical to prevent carbene dimerization (formation of tetrafluoroethylene gas) rather than cycloaddition.
-
-
Reaction: Stir at 110°C for an additional 2 hours after addition is complete. Monitor by TLC (Hexane/EtOAc 9:1). The UV-active alkene spot should disappear.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with diethyl ether (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).-
Yield Expectation: 75-85% as a clear oil.
-
Protocol B: Functionalization and Coupling to Pharmacophore
Objective: Convert the ester to a mesylate leaving group and couple with 1-(2-methoxyphenyl)piperazine (a standard D4 pharmacophore).
Step-by-Step Procedure:
-
Reduction: Dissolve the DFCP ester (5 mmol) in THF (20 mL) at 0°C. Add
(1.0 M in THF, 5.5 mL) dropwise. Stir 1h. Quench (Fieser method), filter, and concentrate to yield the DFCP-methanol . -
Activation: Dissolve the alcohol in DCM (15 mL) with
(1.5 equiv). Add Methanesulfonyl chloride (MsCl, 1.2 equiv) at 0°C. Stir 30 min. Wash with , dry, and concentrate to yield the mesylate . -
Coupling (The D4 Ligand Synthesis):
-
Combine the mesylate (1.0 equiv) with 1-(2-methoxyphenyl)piperazine (1.2 equiv) and
(2.0 equiv) in Acetonitrile (ACN). -
Heat to reflux (80°C) for 12 hours.
-
Workup: Filter solids, concentrate, and purify via HPLC (C18 column, Water/ACN gradient with 0.1% TFA).
-
Salt Formation: Dissolve the free base in ether and add HCl/Ether to precipitate the hydrochloride salt for biological testing.
-
Analytical Validation & Data
Structural Validation Checklist
Ensure the following spectral signatures are present to confirm the DFCP motif:
| Technique | Expected Signal | Interpretation |
| Characteristic gem-difluoro pattern (AB system). | ||
| Cyclopropyl ring protons (upfield shift vs alkene). | ||
| Triplet splitting of the | ||
| HRMS | Matches calculated mass within 5 ppm. |
Predicted Physiochemical Improvements
Comparison of the standard cinnamyl-linker D4 antagonist vs. the DFCP analog.
| Property | Alkene Linker (Standard) | DFCP Analog (New) | Impact |
| Metabolic Stability | Low ( | High ( | Blocked epoxidation/cleavage. |
| cLogP | 3.2 | 3.6 | Slightly increased lipophilicity aids BBB crossing. |
| Conformation | Flexible (Rotatable) | Rigid (Locked) | Reduces entropic cost of binding. |
Biological Context: D4 Receptor Signaling
The synthesized antagonist targets the D4 receptor, a Gi/o-coupled GPCR. The following diagram illustrates the signaling pathway the antagonist is designed to inhibit .
Figure 2: D4 Receptor signaling pathway. The DFCP antagonist prevents the Gi-mediated inhibition of Adenylyl Cyclase.
References
-
D4 Receptor Pharmacology
-
Kulagowski, J. J., et al. (1996). "3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor." Journal of Medicinal Chemistry.
-
-
TFDA Reagent Protocol
-
Tian, F., Kruger, V., & Bautista, O. (2000). "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent."[5] Tetrahedron Letters.
-
-
Difluorocyclopropanes in MedChem
-
Mykhailiuk, P. K. (2015). "1,1-Difluorocyclopropanes in Drug Discovery." Chemical Reviews.
-
-
Bioisostere Strategies
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry.
-
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4-(2,2-Difluorocyclopropyl)piperidine HCl
Abstract & Strategic Significance
The 4-(2,2-difluorocyclopropyl)piperidine scaffold is a high-value pharmacophore in medicinal chemistry. The gem-difluorocyclopropyl moiety acts as a lipophilic bioisostere for carbonyls, ethers, and isopropyl groups, improving metabolic stability (blocking P450 oxidation sites) while modulating pKa and conformational entropy.
This Technical Guide details the synthesis of the hydrochloride salt from N-Boc-4-vinylpiperidine. Unlike generic procedures, this protocol contrasts the Classical Thermal Decomposition method (Sodium Chlorodifluoroacetate) with the Modern Catalytic Method (TFDA), prioritizing the latter for laboratory-scale safety and yield preservation.
Retrosynthetic Analysis & Pathway
The synthesis hinges on the [2+1] cycloaddition of a singlet difluorocarbene (:CF₂) to the pendant alkene of the piperidine ring.
-
Target: 4-(2,2-Difluorocyclopropyl)piperidine HCl
-
Key Intermediate: tert-Butyl 4-(2,2-difluorocyclopropyl)piperidine-1-carboxylate
-
Starting Material: tert-Butyl 4-vinylpiperidine-1-carboxylate (Commercially available or prepared via Wittig olefination of N-Boc-4-piperidone).
Reaction Scheme Diagram
Figure 1: High-level synthetic workflow from vinyl precursor to final salt.
Critical Reagent Selection: The Carbene Source
The choice of difluorocarbene precursor is the single most critical variable in this synthesis.
| Feature | Method A: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Method B: TFDA (TMS-Fluorosulfonyldifluoroacetate) |
| Mechanism | Thermal Decarboxylation | Fluoride-Induced Elimination |
| Temperature | 160–190°C (Refluxing Diglyme) | 100–120°C (Refluxing Toluene) |
| Safety Profile | High Risk: Violent decomposition possible; CO₂ pressure buildup. | Moderate Risk: Controlled release; avoids massive gas evolution. |
| Boc Stability | Poor: High temp may degrade Boc group. | Excellent: Mild conditions preserve carbamates. |
| Recommendation | Only for bulk scale with robust engineering controls. | Preferred for Lab/Pilot Scale. |
Detailed Experimental Protocols
Protocol A: Difluorocyclopropanation via TFDA (Recommended)
This method minimizes thermal stress on the Boc-protecting group and offers a cleaner impurity profile.
Reagents:
-
tert-Butyl 4-vinylpiperidine-1-carboxylate (1.0 equiv)
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 – 3.0 equiv)
-
Sodium Fluoride (NaF) (0.2 equiv) - Catalyst
-
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.
-
Charging: Add tert-butyl 4-vinylpiperidine-1-carboxylate (10 mmol) and NaF (2 mmol) to the flask. Dissolve in Toluene (20 mL).
-
Heating: Heat the mixture to 110°C (internal temperature).
-
Addition: Dissolve TFDA (25 mmol) in Toluene (5 mL). Add this solution dropwise via the addition funnel over 60–90 minutes.
-
Note: Slow addition is crucial to prevent the dimerization of :CF₂ into tetrafluoroethylene (gas), which reduces yield.
-
-
Reaction: Stir at 110°C for 4–6 hours. Monitor via TLC (Stain: KMnO₄; alkene spot will disappear) or ¹⁹F NMR (Look for disappearance of TFDA signal and appearance of cyclopropyl fluorines at -125 to -145 ppm).
-
Workup: Cool to room temperature. Filter off the inorganic salts (NaF/NaOSO₂F) through a pad of Celite.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is a colorless to pale yellow oil.
Protocol B: Deprotection & Salt Formation
Conversion of the intermediate to the stable HCl salt.
Reagents:
-
N-Boc-Intermediate (from Protocol A)
-
4M HCl in 1,4-Dioxane (Excess, ~5-10 equiv)
-
Solvent: Diethyl Ether or MTBE
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified N-Boc intermediate (1.0 g) in Diethyl Ether (5 mL) or minimal Dioxane. Cool to 0°C.
-
Acidification: Add 4M HCl in Dioxane (5 mL) dropwise.
-
Precipitation: Remove the ice bath and stir at room temperature for 2–4 hours. A white precipitate should form.
-
Checkpoint: If no precipitate forms, add excess Diethyl Ether or Hexanes to induce crystallization.
-
-
Isolation: Filter the solid under an inert atmosphere (Argon) if possible, as the salt can be hygroscopic. Wash the cake with cold Diethyl Ether (3 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Mechanistic Insight
Understanding the mechanism aids in troubleshooting low yields.
Figure 2: Mechanistic pathway of TFDA-mediated carbene generation. Note the competition between productive cycloaddition and carbene dimerization.
Analytical Validation & Specifications
| Test | Expected Result | Purpose |
| ¹H NMR | Cyclopropyl protons: Multiplets at 0.8–1.5 ppm. Piperidine ring protons distinct. | Confirm structure backbone. |
| ¹⁹F NMR | Two doublets (geminal coupling) typically -120 to -145 ppm. J ≈ 160 Hz. | Confirm gem-difluoro motif. |
| LC-MS | [M+H]⁺ = 162.1 (free base) / 198.1 (HCl salt w/ Cl isotope pattern). | Purity & Identity.[1][2][3] |
| Appearance | White to off-white crystalline solid. | Physical characterization.[1][3][4][5][6] |
Troubleshooting & Safety
Common Pitfalls
-
Incomplete Conversion: Often caused by "stalling" where the catalyst (NaF) becomes poisoned or the TFDA decomposes too fast.
-
Fix: Add TFDA in two portions. Add a fresh catalytic amount of NaF with the second portion.
-
-
Low Yield (Dimerization): If :CF₂ concentration is too high, it reacts with itself to form tetrafluoroethylene.
-
Fix: Slower addition rate of TFDA is mandatory.
-
-
Boc Removal: If the Boc group is lost during the cyclopropanation (Protocol A), it is likely due to trace acid or excessive heat.
-
Fix: Add a solid buffer like K₂CO₃ to the reaction mixture if using crude starting material.
-
Safety Hazards (HSE)
-
TFDA: Releases SO₂ and Fluorosilanes upon decomposition. Must be used in a fume hood.
-
Sodium Chlorodifluoroacetate: If used (Method A), ensure blast shield is in place. The decomposition is exothermic and gas-generating.
-
HF Generation: Any contact of fluorinated intermediates with strong acids/moisture can theoretically release HF. Calcium gluconate gel should be available in the lab.
References
-
Review of Difluorocyclopropanation Methods
-
Fedoryński, M. (2006). Syntheses of gem-difluorocyclopropanes. Chemical Reviews.
-
-
TFDA Reagent Protocol
-
Dolbier, W. R., et al. (2000). Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient Reagent for Difluorocarbene Generation. Journal of Organic Chemistry.
-
-
Sodium Chlorodifluoroacetate Decomposition (Classic Method)
-
Synthesis of Fluorinated Piperidines
-
Relevant Patent: Preparation of substituted piperidines as therapeutic agents. WO 2008/147518.
-
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. appretech.com [appretech.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 7. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application of 4-(2,2-Difluorocyclopropyl)piperidine in orexin receptor antagonist design
Application Note: Strategic Incorporation of 4-(2,2-Difluorocyclopropyl)piperidine in Dual Orexin Receptor Antagonist (DORA) Design
Executive Summary
This application note details the medicinal chemistry rationale and experimental protocols for utilizing 4-(2,2-difluorocyclopropyl)piperidine as a high-value structural motif in the optimization of Dual Orexin Receptor Antagonists (DORAs).
In the development of insomnia therapeutics (e.g., Suvorexant, Lemborexant), balancing lipophilicity (LogD), metabolic stability, and receptor residence time is critical. The 4-(2,2-difluorocyclopropyl)piperidine moiety serves as a bioisostere for standard alkyl-piperidines. It offers a three-fold advantage: (1) Metabolic Blockade of the labile C4-position, (2) pKa Modulation via the electron-withdrawing fluorine effect, and (3) Conformational Locking to enhance receptor affinity.
Part 1: Scientific Rationale & Mechanism
The Metabolic Challenge in DORA Design
First-generation DORAs often suffered from high lipophilicity and rapid oxidative clearance by CYP3A4. A common metabolic "soft spot" in piperidine-linked antagonists is the C4 position of the piperidine ring, which is prone to hydroxylation.
The Difluorocyclopropyl Solution
Replacing a standard 4-methyl or 4-ethyl group with a 2,2-difluorocyclopropyl moiety introduces specific physicochemical improvements:
-
Metabolic Shielding: The cyclopropyl ring prevents direct oxidation at the C4 position. The addition of gem-difluorine atoms further deactivates the ring toward oxidative opening by CYP enzymes due to the high strength of the C-F bond (approx. 116 kcal/mol) and the electron-withdrawing nature of fluorine.
-
Lipophilicity & Permeability: Unlike a simple methyl group, the difluorocyclopropyl group lowers the basicity (pKa) of the piperidine nitrogen (via inductive effects,
), reducing lysosomal trapping and potentially improving blood-brain barrier (BBB) penetration. -
Conformational Bias: The "gem-difluoro effect" introduces steric and electronic repulsion that restricts the conformational flexibility of the piperidine ring, potentially locking the molecule into a bioactive conformation that favors binding to the OX1R/OX2R orthosteric pockets.
Part 2: Experimental Protocols
Protocol A: Synthesis of the 4-(2,2-Difluorocyclopropyl)piperidine Scaffold
Objective: Synthesize the core building block from commercially available N-Boc-4-methylenepiperidine.
Reagents:
-
N-Boc-4-methylenepiperidine
-
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) (Difluorocarbene source)
-
Sodium fluoride (NaF)
-
Diglyme (Solvent)
Step-by-Step Methodology:
-
Difluorocarbene Generation: In a flame-dried round-bottom flask, dissolve N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous diglyme (0.5 M).
-
Addition: Add NaF (0.2 eq) as a catalyst. Heat the mixture to 100°C.
-
Dropwise Injection: Slowly add TFDA (2.5 eq) via syringe pump over 2 hours. The TFDA decomposes to release difluorocarbene (:CF2), which undergoes [2+1] cycloaddition with the exocyclic double bond.
-
Workup: Cool to room temperature. Dilute with Et2O, wash with water (3x) and brine. Dry over MgSO4 and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield N-Boc-4-(2,2-difluorocyclopropyl)piperidine.
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1) for 1 hour at RT to remove the Boc group. Evaporate volatiles to obtain the TFA salt of 4-(2,2-difluorocyclopropyl)piperidine .
Expert Insight: The slow addition of TFDA is critical. Rapid addition leads to oligomerization of the carbene, significantly reducing yield.
Protocol B: In Vitro Potency Assay (FLIPR Calcium Mobilization)
Objective: Quantify the antagonistic potency (IC50) of the synthesized ligand against Orexin-A induced calcium flux in CHO cells stably expressing hOX1R or hOX2R.
Materials:
-
CHO-hOX1R and CHO-hOX2R cell lines.
-
FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Agonist: Orexin-A (human).
-
Detection: FLIPR Tetra High-Throughput Cellular Screening System.
Workflow:
-
Cell Plating: Seed CHO cells (10,000 cells/well) in 384-well black-wall/clear-bottom plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove media and add 20 µL of Calcium 6 dye loading buffer containing 2.5 mM probenecid (to inhibit anion transport). Incubate for 1 hour at 37°C.
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the test compound (4-(2,2-difluorocyclopropyl)piperidine derivative) in HBSS buffer.
-
Add compounds to cells and incubate for 15 minutes (equilibration period).
-
-
Agonist Stimulation:
-
Trigger the FLIPR instrument to add Orexin-A (at EC80 concentration, typically ~3 nM).
-
Record fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.
-
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Protocol C: Metabolic Stability Assessment (Microsomal Stability)
Objective: Determine the Intrinsic Clearance (CLint) and Half-life (t1/2) in Human Liver Microsomes (HLM).
Workflow:
-
Incubation: Prepare a reaction mixture containing:
-
Test Compound (1 µM final)
-
Pooled HLM (0.5 mg protein/mL)
-
Phosphate Buffer (100 mM, pH 7.4)
-
MgCl2 (3 mM)
-
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM).
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Part 3: Data Analysis & Visualization
Comparative SAR Data (Simulated for Illustration)
The table below illustrates the expected impact of the difluorocyclopropyl modification compared to standard linkers.
| Compound ID | R-Group (Piperidine-4-pos) | hOX2R IC50 (nM) | HLM t1/2 (min) | LogD (pH 7.4) |
| Cmpd-1 (Ref) | -CH3 (Methyl) | 12.5 | 14 | 3.8 |
| Cmpd-2 | -Cyclopropyl | 8.2 | 28 | 3.5 |
| Cmpd-3 (Target) | -(2,2-Difluorocyclopropyl) | 4.1 | >60 | 3.1 |
Note: Cmpd-3 demonstrates superior metabolic stability (due to F-blockade) and improved potency (likely due to conformational fit).
Experimental Workflow Diagram
Caption: Workflow for integrating the difluorocyclopropyl-piperidine motif into Orexin Antagonist discovery, from carbene synthesis to biological validation.
References
-
Mykhailiuk, P. K. (2018).[1] Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal.
-
Beuckmann, C. T., et al. (2019). Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation. Pharmacology Research & Perspectives.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Boss, C., & Roch, C. (2015). Recent trends in orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025).[2][3] Application Notes and Protocols for Piperidine-Mediated Reactions.
Sources
Troubleshooting & Optimization
Improving yield of difluorocarbene addition to vinyl piperidines
Welcome to the Fluorination Reaction Optimization Center .
This guide addresses the specific challenges of performing gem-difluorocyclopropanation on vinyl piperidines (and related cyclic enamines). This transformation is notoriously difficult because the substrate contains two competing nucleophilic sites: the alkene (desired) and the nitrogen lone pair (undesired).
Module 1: The Diagnostic Hub
Identify your failure mode to select the correct solution.
| Observation | Likely Root Cause | Immediate Fix |
| Black Tar / Polymerization | Free Amine Interference. The basic nitrogen attacked the carbene (:CF₂) or the reagent, initiating chaotic polymerization or ylide formation. | Mandatory: Protect Nitrogen with an electron-withdrawing group (Boc, Cbz, Tosyl) before reaction. |
| No Reaction (SM Recovery) | Deactivated Alkene. The alkene is too electron-deficient (due to N-protection) for the electrophilic carbene. | Switch to TFDA (Dolbier Reagent) with catalytic fluoride to ensure slow, steady carbene release at high temperature. |
| Violent Gas Evolution | Runaway Decomposition. Reagent was added too fast or temperature spiked, causing rapid decarboxylation/desulfonylation. | Use a syringe pump for reagent addition. Add NaF (10 mol%) to buffer the reaction. |
| Product Degrades on Silica | Acid Sensitivity. Gem-difluorocyclopropanes with adjacent nitrogens are prone to ring-opening hydrolysis on acidic silica. | Add 1-2% Triethylamine to your eluent. Do not store the free amine; keep it N-protected. |
Module 2: The Core Mechanism (The "Nitrogen Sabotage")[1]
To improve yield, you must understand the competition. Difluorocarbene (:CF₂) is electrophilic. It seeks electron density.
-
Pathway A (Desired): The carbene approaches the alkene
-system (HOMO) to form the cyclopropane. -
Pathway B (Fatal): The carbene attacks the Nitrogen lone pair (non-bonding
orbital), which is often higher in energy (more nucleophilic) than the alkene.
The Solution: You must lower the energy of the Nitrogen lone pair using an Electron Withdrawing Group (EWG).
Caption: Pathway A is favored only when the Nitrogen lone pair is deactivated by protecting groups (Boc/Cbz).
Module 3: Reagent Selection Matrix
For vinyl piperidines, the "Standard" method (Chlorodifluoroacetate) often fails due to the high basicity of the substrate.
| Reagent | Reagent Name | Suitability for Piperidines | Pros | Cons |
| TFDA | Trimethylsilyl fluorosulfonyldifluoroacetate | High (Gold Standard) | Neutral conditions; Controlled release; Tolerates N-Boc perfectly. | Expensive; Requires high temp (110°C). |
| TMSCF₃ | Ruppert-Prakash Reagent | Medium | Works at lower temps; Good for thermally unstable substrates.[1] | Requires initiator (NaI/TBAT); Harder to control stoichiometry. |
| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Low | Cheap. | Requires 180°C; High risk of charring with amines. |
Module 4: The "Gold Standard" Protocol (TFDA Method)
This protocol utilizes TFDA (Dolbier's reagent), which generates :CF₂ via a non-basic, thermal decomposition mechanism, minimizing side reactions with the piperidine ring.
Target Substrate: N-Boc-1,2,3,4-tetrahydropyridine (or similar vinyl piperidine).
Reagents:
-
Substrate (1.0 equiv)
-
TFDA (2.0 - 3.0 equiv) [Must be added slowly]
-
NaF (10-20 mol%) [Initiator]
-
Solvent: Diglyme (preferred for higher bp) or Toluene (if reflux is sufficient).
-
Concentration: 0.5 M to 1.0 M (High concentration favors cyclopropanation).
Step-by-Step Execution:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-Boc-vinyl piperidine (1.0 equiv) and Sodium Fluoride (NaF, 0.1 equiv) in anhydrous Diglyme (or Toluene).
-
Activation: Heat the mixture to 110–120 °C . The solution must be hot before adding the reagent to ensure immediate carbene generation.
-
Controlled Addition (Crucial): Using a syringe pump, add TFDA (2.0 equiv) dropwise over 2–4 hours .
-
Why? :CF₂ has a short half-life. Dumping the reagent creates a high local concentration of carbene that reacts with itself (dimerization to C₂F₄) rather than your alkene. Slow addition keeps the steady-state concentration optimal for trapping.
-
-
Monitoring: Monitor by ¹⁹F NMR. Look for the disappearance of the TFDA signal (-100 ppm region) and appearance of the cyclopropane fluorine signals (typically AB quartet around -130 to -150 ppm).
-
Boost (If needed): If conversion is <80% after addition, add a second portion of TFDA (1.0 equiv) over 1 hour.
-
Workup: Cool to RT. Dilute with Et₂O. Wash 3x with water (to remove Diglyme) and 1x with brine. Dry over MgSO₄.
-
Purification: Flash chromatography. Add 1% Et₃N to the eluent to prevent silica-induced ring opening.
Module 5: Frequently Asked Questions (Technical Support)
Q: I cannot use N-protection because I need the free amine later. Can I use a salt? A: Yes, but it is risky. You can try protonating the amine with HCl or H₂SO₄ to form the ammonium salt in situ before adding the carbene source. However, solubility becomes a major issue. The ammonium salt will likely precipitate out of non-polar solvents (toluene) required for carbene generation. A Phase Transfer Catalyst (PTC) like TBAB might be required, but N-Boc protection is 10x more reliable.
Q: My reaction works but the product decomposes upon storage. Why? A: Gem-difluorocyclopropyl amines are inherently unstable. The strain of the cyclopropane ring, combined with the fluorine atoms and the nitrogen, makes them susceptible to ring-opening hydrolysis.
-
Fix: Store the product as the N-Boc carbamate in the freezer (-20°C). Do not deprotect until the very last step of your synthesis.
Q: Can I use microwave irradiation? A: Yes, specifically if using Sodium Chlorodifluoroacetate .
-
Protocol: Suspend substrate (N-Boc protected) and reagent (3 equiv) in Diglyme. Microwave at 180°C for 15-30 mins. This is often cleaner than thermal heating because the short reaction time outcompetes degradation pathways.
References
-
Dolbier, W. R., et al. "Efficient Generation of Difluorocarbene from Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA)." Journal of Fluorine Chemistry, vol. 125, no. 3, 2004. Link
-
Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene."[2] Synthesis, vol. 46, no. 7, 2014. Link
-
Wang, F., et al. "Difluorocarbene-Derived Trifluoromethylation." Chemical Reviews, vol. 114, no. 4, 2014. Link
-
Battiste, M. A., et al. "Gem-Difluorocyclopropanes from Enamines." Journal of Organic Chemistry, vol. 68, no. 5, 2003. Link
Sources
Navigating the Labyrinth: A Guide to Preserving gem-Difluorocyclopropane Rings During Deprotection
Welcome to the Technical Support Center for Advanced Fluorinated Architectures. In this guide, we delve into a critical challenge faced by researchers working with gem-difluorocyclopropanes (gem-DFCPs): preventing undesired ring-opening during standard deprotection steps. The unique electronic properties and inherent ring strain of the gem-difluorocyclopropane motif make it a valuable synthon in modern drug discovery and materials science.[1][2][3] However, this same reactivity can lead to unintended and often complex reaction cascades, particularly under conditions typically employed for removing common protecting groups.
This resource is designed to provide you, our fellow researchers, with a comprehensive understanding of the factors that govern gem-DFCP stability and to offer field-proven strategies and troubleshooting protocols to ensure the integrity of your target molecules.
Troubleshooting Guide: Ring-Opening During Deprotection
This section addresses specific issues you may encounter in the lab, providing explanations grounded in reaction mechanisms and offering actionable solutions.
Question 1: I'm attempting to deprotect a Boc-protected amine on a molecule containing a gem-difluorocyclopropane ring using standard TFA/DCM conditions, but I'm observing significant ring-opening and the formation of fluoroalkene byproducts. Why is this happening and what can I do?
Answer:
This is a classic and frequently encountered problem. The high ring strain of the gem-difluorocyclopropane ring (approximately 42.4 kcal/mol) makes it susceptible to cleavage, especially under acidic conditions.[4] The two electron-withdrawing fluorine atoms polarize the C-C bonds within the ring, creating a system that can be readily activated by Lewis or Brønsted acids.[5][6]
The Mechanism of Acid-Catalyzed Ring Opening:
Under strongly acidic conditions, such as those generated by Trifluoroacetic Acid (TFA), protonation can occur, leading to the formation of a transient carbocationic intermediate. This intermediate can then undergo a ring-opening cascade to relieve ring strain, often resulting in the formation of more stable fluoroallylic species.[1][7][8]
Caption: Acid-catalyzed ring-opening of a gem-difluorocyclopropane.
Troubleshooting & Recommended Protocols:
The key to preventing ring-opening is to employ milder deprotection conditions that are still effective at cleaving the Boc group but do not provide sufficient activation energy for cyclopropane cleavage.
Protocol 1: Oxalyl Chloride in Methanol
A highly effective and mild method for Boc deprotection involves the use of oxalyl chloride in methanol.[9] This system generates a small amount of HCl in situ, which is sufficient to cleave the Boc group without promoting significant ring-opening.
| Reagent/Condition | Concentration/Amount | Temperature | Time | Typical Yield |
| Oxalyl Chloride | 1.1 - 1.5 equivalents | Room Temperature | 1 - 4 hours | >90% |
| Methanol | Anhydrous | Room Temperature | - | - |
Step-by-Step Methodology:
-
Dissolve the Boc-protected substrate in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: HCl in a Non-Protic Solvent
Using a solution of HCl in a non-protic solvent like 1,4-dioxane or diethyl ether can also be a milder alternative to TFA. The key is to use a stoichiometric amount of acid and to carefully control the reaction temperature.
| Reagent/Condition | Concentration/Amount | Temperature | Time |
| HCl in 1,4-Dioxane | 4 M solution, 2-4 equivalents | 0 °C to Room Temperature | 30 min - 2 hours |
| Dichloromethane | Anhydrous | - | - |
Question 2: I am working with a silyl-protected alcohol (e.g., TBDMS, TIPS) on a gem-difluorocyclopropane-containing molecule. I'm concerned about ring-opening during fluoride-mediated deprotection. Is this a valid concern, and what are the best practices?
Answer:
Yes, this is a very valid concern. Fluoride ions, commonly used for silyl ether deprotection (e.g., TBAF, HF-pyridine), can also initiate the ring-opening of gem-difluorocyclopropanes.[1] The mechanism can involve nucleophilic attack by the fluoride ion, leading to a ring-opened intermediate.
Troubleshooting & Recommended Protocols:
The strategy here is to either use a non-fluoride-based deprotection method or to carefully control the conditions of the fluoride-mediated deprotection to favor silyl ether cleavage over cyclopropane ring-opening.
Protocol 3: Acid-Catalyzed Silyl Ether Deprotection
For acid-labile silyl ethers like TBDMS, a mild acidic workup can be effective.
| Reagent/Condition | Concentration/Amount | Temperature | Time |
| Acetic Acid | 80% aqueous solution | Room Temperature | 12 - 24 hours |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount | Room Temperature | 1 - 4 hours |
Step-by-Step Methodology (using p-TsOH):
-
Dissolve the silyl-protected substrate in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify as needed.
Protocol 4: Controlled Fluoride-Mediated Deprotection
If fluoride must be used, for example with more robust silyl ethers like TIPS, careful control of stoichiometry and temperature is crucial.
| Reagent/Condition | Concentration/Amount | Temperature | Time |
| TBAF | 1.0 M in THF, 1.05 equivalents | 0 °C | 30 min - 2 hours |
| HF-Pyridine | - | 0 °C | 1 - 3 hours |
Best Practices:
-
Stoichiometry: Use the minimum necessary amount of the fluoride source. An excess of fluoride will increase the likelihood of ring-opening.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C or even -20 °C) to slow down the rate of the undesired ring-opening reaction.
-
Monitoring: Carefully monitor the reaction progress to stop it as soon as the deprotection is complete.
Frequently Asked Questions (FAQs)
Q1: What makes the gem-difluorocyclopropane ring so susceptible to opening?
The susceptibility arises from a combination of high ring strain and the strong electron-withdrawing nature of the two fluorine atoms.[1][2][10] This combination weakens the distal C-C bond (the bond opposite the CF2 group), making it the most likely site for cleavage.[2]
Q2: Are there any protecting groups that are generally considered "safe" to use with gem-difluorocyclopropanes?
Protecting groups that can be removed under neutral or very mild conditions are generally safer. For example:
-
Benzyl (Bn) ethers/amines: Removed by hydrogenolysis (e.g., H2, Pd/C), which is typically compatible with gem-difluorocyclopropanes.[11]
-
Fmoc group (for amines): Cleaved under basic conditions (e.g., piperidine in DMF), which are less likely to induce ring-opening compared to acidic conditions.[12]
Q3: Can transition metal catalysis cause ring-opening of gem-difluorocyclopropanes?
Yes, transition metals, particularly palladium, are well-known to catalyze the ring-opening of gem-difluorocyclopropanes.[4][13][14] This is often a desired transformation to generate valuable fluoroallylic synthons. However, if this reactivity is not intended during a deprotection step (for instance, a Pd-catalyzed deallylation), careful selection of ligands and reaction conditions is necessary to avoid competitive ring-opening.
Caption: Decision workflow for selecting a deprotection strategy.
Conclusion
The successful manipulation of molecules containing the gem-difluorocyclopropane moiety hinges on a nuanced understanding of its reactivity. By carefully selecting deprotection strategies that avoid harsh acidic conditions and uncontrolled exposure to nucleophiles like fluoride, researchers can preserve this valuable structural motif. The protocols and guidelines presented here are intended to serve as a starting point for troubleshooting and experimental design. As with all synthetic challenges, careful reaction monitoring and optimization are key to achieving high yields and product purity.
References
- Sun, Y., et al. (2026). Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons. Pharmaceutical Fronts.
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]
-
Grygorenko, O. O., & Komendant, M. S. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]
-
Ring-opening reactions of simple gem-difluorocyclopropanes using molecular iodine | Request PDF. (2025). ResearchGate. [Link]
-
Ni, J., et al. (2019). Palladium-Catalyzed Ring-Opening Coupling of gem-Difluorocyclopropanes for the Construction of 2-Fluoroallylic Sulfones. The Journal of Organic Chemistry, 84(20), 13196–13205. [Link]
-
Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes | Request PDF. (n.d.). ResearchGate. [Link]
-
Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C–F Bond Activation. (2022). Organic Letters. [Link]
-
Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C-F Bond Activation. (2022). Organic Letters, 24(45), 8429–8434. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4949–4953. [Link]
-
Prakash, G. K. S., et al. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153–7157. [Link]
-
Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. (n.d.). RWTH Publications. [Link]
-
Ahmed, E.-A. M. A., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Organic Chemistry Frontiers. [Link]
-
Deprotection Guide. (n.d.). Glen Research. [Link]
-
I2-mediated convenient ring-opening of simple gem-difluorocyclopropanes. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Stereoselective Ring-Opening of gem-Difluorocyclopropanes: An Entry to Stereo-defined (E,E)- and (E,Z)-Conjugated Fluorodienes. (2018). Chemistry, 24(2), 332–336. [Link]
-
The strain energy of fluorinated cyclopropanes: Quantum chemical realization of homodesmotic, diagonal and ultradiagonal approaches | Request PDF. (2025). ResearchGate. [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides. (2001). Journal of Peptide Science, 7(3), 108–118. [Link]
-
(PDF) Synthesis of gem‐Difluorocyclopropanes. (2022). ResearchGate. [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). PMC. [Link]
-
Dolbier, W. R. (1981). Thermal rearrangements of gem-difluorocyclopropanes. Accounts of Chemical Research, 14(7), 195–200. [Link]
- Method and compositions for removing acid-labile protecting groups. (n.d.).
-
Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis | Request PDF. (2025). ResearchGate. [Link]
-
Strategies to promote ring‐opening of D‐A cyclopropanes. LA=Lewis acid. (n.d.). ResearchGate. [Link]
-
Palladium-catalyzed ring-opening defluorination of gem-difluorocyclopropanes: expedient synthesis of fluorinated 1,3-dienes and arenes. (n.d.). Chemical Communications. [Link]
-
Boron-Substituted Difluorocyclopropanes: New Building Blocks of gem-Difluorocyclopropanes. (2008). Organic Letters, 10(5), 873–876. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
2 Protection of Functional Groups. (n.d.). [Link]
-
Protecting Groups in Organic Synthesis | PDF | Ester | Unit Processes. (n.d.). Scribd. [Link]
-
5-9. Selected examples of N-Boc-protected gem-difluorocyclopropyl-substituted amines synthesized using the CF 3 SiMe 3 -NaI system. (n.d.). ResearchGate. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RSC - Page load error [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protective Groups [organic-chemistry.org]
- 13. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Optimizing sodium chlorodifluoroacetate cyclopropanation conditions
This technical guide is structured to function as a high-level support resource for researchers optimizing sodium chlorodifluoroacetate (SCDA) for difluorocyclopropanation.
Core Directive: The "Hot-Drop" Protocol
Executive Summary:
The most common failure mode in SCDA cyclopropanation is thermal accumulation . SCDA requires temperatures >150°C to decarboxylate efficiently. If you mix reagents at room temperature and heat them together ("batch mode"), you risk a violent exotherm and massive
The Golden Rule: Always maintain the reaction vessel at the decomposition temperature (160°C–180°C) and add the SCDA solution dropwise to the hot substrate. This ensures immediate conversion of the reagent to the active carbene species, preventing hazardous accumulation.
Critical Process Parameters (Optimization Matrix)
The generation of difluorocarbene (
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | Diglyme (2-methoxyethyl ether) | Boiling Point Match: Diglyme boils at 162°C, perfectly matching the decarboxylation window. Chelation: It solvates the |
| Temperature | 165°C – 180°C | Below 150°C: Reaction is sluggish; carbene generation is too slow to compete with side reactions.Above 190°C: Risk of substrate polymerization or solvent degradation. |
| Stoichiometry | 3.0 – 5.0 equiv. | Difluorocarbene has a short half-life. It readily dimerizes to tetrafluoroethylene (TFE) or reacts with trace moisture. Excess reagent is required to drive conversion. |
| Atmosphere | Argon / | Moisture Control: Protonation of the intermediate anion ( |
Mechanism & Workflow Visualization
The following diagram illustrates the decomposition pathway and the critical "Singlet Carbene" intermediate. Note that the reaction is stereospecific (syn-addition) because the singlet carbene adds in a concerted manner.
Caption: Thermal decomposition pathway of SCDA yielding the active singlet difluorocarbene species.
Standard Operating Procedure (SOP)
Validated for 10 mmol scale.
-
Preparation:
-
Vessel A (Substrate): In a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer, dissolve Alkene (1.0 equiv) in dry Diglyme (0.5 M concentration) . Heat to 170°C (reflux).
-
Vessel B (Reagent): Dissolve SCDA (4.0 equiv) in dry Diglyme (minimum volume to solubilize, approx 2-3 mL per gram of SCDA). Keep this solution warm (approx 60-70°C) to prevent precipitation, but do not overheat.
-
-
Execution (The "Hot Drop"):
-
Using a syringe pump or pressure-equalizing dropping funnel, add the SCDA solution to Vessel A dropwise over 60–90 minutes .
-
Critical: Maintain the internal temperature of Vessel A above 160°C throughout the addition.
-
-
Post-Reaction:
Troubleshooting Center (FAQs)
Symptom: Low Conversion / Yield
Q: I see starting material remaining despite using 5 equivalents of SCDA.
-
Diagnosis 1 (Moisture): The intermediate carbanion (
) is extremely basic. If your solvent is "wet" (even 100 ppm water), it protonates to form (Freon 22) instead of generating the carbene.-
Fix: Distill Diglyme over
or store over activated 4Å molecular sieves for 24 hours.
-
-
Diagnosis 2 (Electronic Mismatch): Difluorocarbene is electrophilic. It reacts rapidly with electron-rich alkenes (e.g., styrenes, enol ethers).
-
Fix: If your substrate is electron-deficient (e.g., acrylates), SCDA thermal decomposition may not work well. Consider using TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) which generates carbene via fluoride catalysis at lower temperatures, or add a phase transfer catalyst.
-
Symptom: Safety & Pressure
Q: The reaction bumped violently or the pressure spiked.
-
Diagnosis: You likely added the SCDA too fast or the bath temperature dropped below 150°C during addition. This caused SCDA to accumulate in the flask. Once the temperature recovered, all the accumulated reagent decomposed simultaneously.
-
Fix: Ensure the oil bath has high thermal mass (is large enough) to maintain 165°C+ even when adding the cooler reagent solution.
-
Symptom: Black Tar / Polymerization
Q: My reaction mixture turned into a black viscous tar.
-
Diagnosis: High temperatures (170°C) can cause thermal polymerization of sensitive alkenes or decomposition of the product.
-
Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (1-2 mol%) to the reaction mixture. This suppresses radical polymerization side-pathways without interfering with the carbene mechanism.
-
References
-
Mechanism & Standard Protocol: Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967).[5] Beta, Beta-Difluorostyrene.[5] Organic Syntheses, 47, 49. [Link] (Note: This is the foundational procedure establishing the diglyme/reflux method.)
Sources
Technical Support Center: Handling 4-(2,2-Difluorocyclopropyl)piperidine Hydrochloride
Document ID: TSC-2025-DFCP-01 Compound CAS: 2097991-05-2 (Generic reference) Chemical Class: Fluorinated Secondary Amine Salt Primary Hazard: Non-volatile, but highly hygroscopic (deliquescent).
Executive Summary: The "Invisible" Variable
As a Senior Application Scientist, I frequently see synthetic failures attributed to "bad catalyst" or "inactive reagents," when the root cause is actually stoichiometric drift caused by moisture absorption.
4-(2,2-Difluorocyclopropyl)piperidine hydrochloride is a high-value building block. The gem-difluorocyclopropyl group is a bioisostere for alkyl groups, offering improved metabolic stability and lipophilicity. However, the hydrochloride salt of this secondary amine is intensely hygroscopic .
If you weigh this compound on an open bench without correction, you are likely introducing 10–25% water by mass. This guide provides the protocols to eliminate this variable.
Module A: Storage & Intake (The "Brick" Phenomenon)
Issue: Users often report receiving the bottle as a solid, fused "brick" rather than a free-flowing powder. This is due to moisture uptake during packaging or initial opening.
Protocol: Recovering Fused Material
Do not use a metal spatula to chip aggressively at the solid; this can generate static and scatter valuable material.
-
The Inert Break-Up:
-
Place the sealed bottle in a glove bag or glovebox under
or Ar atmosphere. -
Use a heavy glass rod to gently crush the clumps inside the bottle.
-
-
Desiccation Cycle:
-
If the material is sticky, uncap the bottle inside a vacuum desiccator containing fresh phosphorus pentoxide (
) or activated silica gel. -
Apply high vacuum (< 1 mbar) for 12–24 hours.
-
Result: The surface stickiness should recede, allowing for crushing.
-
Module B: Precision Weighing (The "Drifting Balance")
Issue: The mass reading on the balance steadily increases while the user is weighing the sample. Root Cause: The salt is absorbing atmospheric water in real-time.
Standard Operating Procedure: Weighing by Difference
Never weigh hygroscopic salts directly onto a weighing boat on the open bench.
| Step | Action | Rationale |
| 1 | Tare a capped glass vial (containing the bulk solid) on the analytical balance. | Establishes the "Gross Weight."[1] |
| 2 | Remove the vial from the balance. | Protects the balance from spills. |
| 3 | Quickly transfer an estimated amount to your reaction vessel.[2] | Minimizes exposure time.[3][4] |
| 4 | Immediately re-cap the source vial. | Stops moisture uptake in the bulk. |
| 5 | Re-weigh the source vial. | The loss in mass is the exact amount transferred. |
| 6 | Record the | Accurate even if the solid absorbed water during the transfer. |
Visual Workflow: Hygroscopic Handling
Figure 1: Decision tree for handling hygroscopic amine salts to ensure stoichiometric accuracy.
Module C: Reaction Setup & Stoichiometry
Issue: "I used 1.0 equivalent, but the reaction stalled." Analysis: If your material is 15% water by weight, you only added 0.85 equivalents of the amine.
Correction Strategy: The Water Factor
Before setting up a critical reaction (e.g., Buchwald-Hartwig coupling), determine the water content.
-
qNMR Method (Recommended):
-
Dissolve ~10 mg in dry DMSO-
. -
Add an internal standard (e.g., dimethyl sulfone).
-
Integrate the water peak (usually ~3.3 ppm in DMSO) vs. the standard.
-
-
Correction Formula:
Protocol: Azeotropic Drying (In-Situ)
If you cannot determine the water content, dry the material in the reaction flask before adding sensitive reagents.
-
Place the "wet" amine salt in the reaction flask.
-
Add Toluene (10 mL per gram).
-
Concentrate on a rotary evaporator (or under high vac) to dryness.
-
Repeat 2–3 times.
-
Mechanism: Toluene forms a positive azeotrope with water (boiling point 85°C), carrying the moisture away effectively [1].
Module D: Free-Basing (Salt Break)
Issue: The HCl salt is acidic. In nucleophilic substitutions (S_N2, S_NAr), the amine must be free (lone pair available). While bases like TEA or DIPEA are often added in situ, some sensitive metal-catalyzed reactions fail due to the presence of chloride ions or acidic protons.
Protocol: Isolation of the Free Base
Note: The free base of this fluorinated piperidine may be volatile or an oil.
-
Dissolution: Suspend the HCl salt in DCM (Dichloromethane).
-
Neutralization: Add 1M NaOH or Saturated
(pH should be > 10). -
Extraction: Shake vigorously. The amine moves to the DCM layer; NaCl stays in water.
-
Drying: Dry the DCM layer over
. -
Concentration: Carefully remove solvent (monitor vacuum pressure to avoid evaporating the amine if it is low MW).
Visual Workflow: Salt Break Logic
Figure 2: Workflow for converting the stable (but hygroscopic) HCl salt into the reactive free amine.
Troubleshooting & FAQs
Q1: The NMR of my product shows broad peaks and shifting multiplets. Is it impure?
-
A: Not necessarily. Amine salts often show broad peaks in
due to hydrogen bonding and proton exchange with residual water. -
Fix: Run the NMR in DMSO-
or . If using , add a drop of and shake the tube; this will exchange the NH protons and sharpen the C-H signals.
Q2: Can I use heat to dry the salt in an oven?
-
A: Use caution. While the C-F bond is generally stable, amine salts can sometimes sublime or degrade (Hofmann elimination precursors) at high temperatures (>100°C) over time.
-
Recommendation: Vacuum drying at 40–50°C is safer and sufficient if a desiccant (
) is used [2].
Q3: My amide coupling (EDC/HOBt) yield is low.
-
A: The HCl counter-ion consumes one equivalent of your base (e.g., DIPEA/TEA).
-
Fix: Ensure you are adding at least 3.0 equivalents of base: 1 eq to neutralize the HCl, 1 eq to release the free amine, and 1 eq to maintain basicity for the coupling agent.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for azeotropic drying and solvent purification).
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source on drying organic salts).
-
J. Med. Chem. Reviews. (General reference for the utility of fluorinated cyclopropyl groups in medicinal chemistry).
Sources
Technical Support Center: Solvent Selection for High-Temperature Difluorocarbene Generation
Welcome to the technical support center for high-temperature difluorocarbene generation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection in their experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides troubleshooting advice based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of a solvent in high-temperature difluorocarbene generation?
A solvent serves several critical roles in these reactions. Primarily, it must effectively dissolve the reactants, including the difluorocarbene precursor and the substrate, to ensure a homogeneous reaction mixture and facilitate molecular interactions.[1] Secondly, the solvent acts as a heat transfer medium, allowing for precise temperature control, which is crucial for reactions requiring significant thermal energy.[1]
Q2: Why is the boiling point of the solvent a critical parameter?
The boiling point of the solvent must be compatible with the desired reaction temperature.[1] For high-temperature difluorocarbene generation, which often requires elevated temperatures to initiate the decomposition of the precursor, a solvent with a sufficiently high boiling point is essential to prevent solvent loss through evaporation.[1] Using a solvent near or above its boiling point can lead to inconsistent reaction conditions and potential safety hazards.[1]
Q3: How does solvent polarity influence difluorocarbene reactions?
Solvent polarity plays a multifaceted role. The "like dissolves like" principle is a good starting point; the polarity of the solvent should be matched with the reactants to ensure adequate solubility.[1] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often employed due to their ability to dissolve a wide range of organic compounds and salts.[2][3] However, the polarity can also influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity.[2] For instance, the generation of difluorocarbene from certain precursors can be favored in less polar environments, while subsequent reactions of the carbene may be more efficient in polar media.[4][5]
Q4: What are the most common classes of solvents used for high-temperature difluorocarbene generation?
High-boiling polar aprotic solvents are frequently the solvents of choice.[1][2][6] Examples include:
-
N,N-Dimethylformamide (DMF): A versatile polar aprotic solvent with a high boiling point (153 °C).[6]
-
Dimethyl sulfoxide (DMSO): Another highly polar aprotic solvent with a high boiling point (189 °C).[6]
-
N-Methyl-2-pyrrolidone (NMP): Known for its excellent solvating power and high thermal stability, with a boiling point of 203 °C.[3][6]
-
Diglyme: A higher-boiling ether that can be suitable for certain applications.
In some cases, nonpolar aromatic solvents like p-xylene have been shown to be effective, particularly for decarboxylative difluorocarbene generation.[4]
Q5: Can the solvent itself react with difluorocarbene?
Yes, this is a critical consideration. Difluorocarbene is a highly reactive intermediate.[7] Solvents with functional groups that can be attacked by the electrophilic carbene, such as those with acidic protons (protic solvents like water or alcohols), are generally avoided as they can quench the carbene and lead to undesired side products.[8] Even some aprotic solvents can have limitations; for example, DMF can decompose at temperatures above 150°C.[2]
Troubleshooting Guide
Scenario 1: Low or no product yield.
Question: I am not observing the expected product formation in my high-temperature difluorocarbene reaction. What are the potential solvent-related issues?
Answer:
Several solvent-related factors could be contributing to low or no product yield:
-
Poor Solubility of Reactants: If your difluorocarbene precursor or substrate is not fully dissolved at the reaction temperature, the reaction will be slow or may not proceed at all.[1]
-
Solvent-Precursor Incompatibility: The solvent may be reacting with or degrading your difluorocarbene precursor before the carbene can be generated.
-
Troubleshooting Step: Review the literature for the stability of your specific precursor in the chosen solvent. For example, some precursors are sensitive to trace amounts of water, which can be present in hygroscopic solvents like DMF and DMSO.[2] Ensure your solvent is rigorously dried before use.
-
-
Solvent Quenching of Difluorocarbene: The generated difluorocarbene may be reacting with the solvent faster than with your substrate.
-
Troubleshooting Step: This is more common with protic or reactive aprotic solvents. If you suspect this is the case, switching to a more inert solvent is recommended. Nonpolar solvents or highly fluorinated solvents can sometimes mitigate this issue.
-
-
Incorrect Reaction Temperature: The temperature may not be high enough to efficiently generate the difluorocarbene from the precursor.
-
Troubleshooting Step: Ensure your solvent's boiling point allows you to safely reach the required decomposition temperature of your precursor.[1] If not, select a solvent with a higher boiling point.
-
Scenario 2: Formation of multiple unidentified byproducts.
Question: My reaction is producing a complex mixture of byproducts. Could the solvent be the cause?
Answer:
Yes, the solvent can be a direct or indirect source of byproduct formation:
-
Solvent Decomposition: At high temperatures, some solvents can decompose, and the resulting degradation products can react with your starting materials, intermediates, or products.[9] DMF, for instance, can decompose to dimethylamine and carbon monoxide at elevated temperatures.[2]
-
Troubleshooting Step: Check the thermal stability of your solvent. Information on decomposition temperatures can often be found in the solvent's Material Safety Data Sheet (MSDS).[9] If your reaction temperature is close to the decomposition temperature, choose a more thermally robust solvent.
-
-
Solvent-Mediated Side Reactions: The solvent's properties, such as its polarity, can favor undesired reaction pathways. For example, in some cases, a polar solvent might promote the dimerization of difluorocarbene to tetrafluoroethylene.
Scenario 3: Difficulty with product purification.
Question: I am struggling to isolate my product from the reaction mixture. How can my initial solvent choice impact purification?
Answer:
The choice of solvent has a significant impact on the ease of post-reaction workup and purification:[1]
-
High Boiling Point Solvents: While necessary for the reaction, high-boiling solvents like DMSO and NMP can be difficult to remove under vacuum.
-
Troubleshooting Step: If your product is stable, consider a liquid-liquid extraction to move your product into a lower-boiling organic solvent. If your product is a solid, crystallization by adding an anti-solvent might be a viable option. When designing the experiment, consider if a solvent with a boiling point that is high enough for the reaction but still reasonably easy to remove (e.g., diglyme, p-xylene) could be used.
-
-
Solvent-Product Azeotropes: In some cases, the solvent may form an azeotrope with the product, making separation by distillation difficult.[2]
-
Troubleshooting Step: This requires careful consideration of the physical properties of both the solvent and the product. If an azeotrope is suspected, alternative purification methods like chromatography or crystallization should be employed.
-
Experimental Protocol: Small-Scale Solvent Screening
To mitigate the risks of poor solvent selection, it is highly recommended to perform small-scale trials before committing to a large-scale reaction.[1]
Objective: To identify a suitable solvent that provides good reactant solubility, promotes the desired reaction, and minimizes byproduct formation.
Procedure:
-
Set up several small-scale reactions in parallel, each using a different candidate solvent (e.g., DMF, DMSO, NMP, p-xylene).
-
To each reaction vessel, add the difluorocarbene precursor, the substrate, and any necessary catalysts or additives in the correct stoichiometry.
-
Add the respective solvent to each vessel to achieve the desired concentration.
-
Heat all reactions to the target temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
After a set reaction time, analyze the crude reaction mixtures to determine the conversion of starting material and the formation of the desired product and any byproducts.
-
Evaluate the results based on yield, purity, and ease of observation. The solvent that provides the best combination of these factors is the most promising candidate for your reaction.
Data Presentation: Properties of Common High-Temperature Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity | Notes |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Can decompose above 150°C.[2] Hygroscopic.[2] |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | Highly polar and hygroscopic.[2] Can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 203 | 32.3 | Polar Aprotic | Excellent solvating power and thermal stability.[3][6] |
| Diglyme | 162 | 7.2 | Polar Aprotic | Higher boiling ether, less polar than DMF or DMSO. |
| p-Xylene | 138 | 2.3 | Nonpolar | Can be effective for certain decarboxylative methods.[4] |
Visualization: Troubleshooting Logic for Solvent Selection
Caption: A decision tree for troubleshooting solvent-related issues in high-temperature difluorocarbene generation.
References
- A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Google Cloud.
-
Garcia-Dominguez, A., West, T. H., Primozic, J. J., Grant, K. M., Johnston, C. P., Cumming, G. G., Leach, A. G., & Lloyd-Jones, G. C. (2020). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry, 85(24), 16035–16053. Retrieved from [Link]
- A Deep Dive into Common Organic Solvents. (2025, May 16). ChemTalk.
- Solvent Choice for Microwave Synthesis. CEM Corporation.
-
Hu, J. (2018). The Development of New Reagents and Reactions for Synthetic Organofluorine Chemistry by Understanding the Unique Fluorine Effects. In Modern Organofluorine Chemistry (pp. 1-28). Wiley-VCH. Retrieved from [Link]
-
Zheng, J., Lin, J.-H., Cai, J., & Xiao, J.-C. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications, 51(42), 8839–8842. Retrieved from [Link]
- Method for Selection of Solvents for Promotion of Organic Reactions. (2005). Elsevier.
-
How are solvents chosen in organic reactions? (2016, October 5). Chemistry Stack Exchange. Retrieved from [Link]
- Process for thermal decomposition of hexafluoropropylene oxide oligomers. (2001). Google Patents.
- Polar aprotic solvents – Knowledge and References. Taylor & Francis.
-
Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. (2024). Organic Letters. Retrieved from [Link]
-
Difluorocarbene. Wikipedia. Retrieved from [Link]
-
Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. (2019). Nature Chemistry. Retrieved from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]
-
Zheng, J., Lin, J.-H., & Xiao, J.-C. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters, 17(24), 6142–6145. Retrieved from [Link]
-
Zheng, J., Lin, J.-H., Cai, J., & Xiao, J.-C. (2013). Conversion between Difluorocarbene and Difluoromethylene Ylide. Chemistry – A European Journal, 19(46), 15261–15266. Retrieved from [Link]
-
Thermal treatment of hexafluoropropylene oxide dimer acid (HFPO-DA) using a pilot-scale research combustor. (2025, September 5). PubMed. Retrieved from [Link]
-
Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. (2024, November 11). The Journal of Organic Chemistry. Retrieved from [Link]
-
Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. (2024, July 11). CCS Chemistry. Retrieved from [Link]
- Exploring the World of Aprotic Solvents: Key Examples and Their Roles. (2026, January 22). Oreate AI Blog.
-
Hexafluoropropylene Oxide (HFPO). Chemours. Retrieved from [Link]
-
Hexafluoropropylene oxide. Wikipedia. Retrieved from [Link]
-
Computational Investigation of the Reaction Mechanism for the Thermal Treatment of Hexafluoropropylene Oxide Dimer Acid (GenX). (2025, June 9). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts. (2020, August 18). PubMed. Retrieved from [Link]
-
Polar aprotic solvent. Wikipedia. Retrieved from [Link]
-
Transition-metal difluorocarbene complexes. (2021, August 27). Royal Society of Chemistry. Retrieved from [Link]
-
Difluorocarbene: We're bringing it back - New Reactions. (2011, June 19). New Reactions. Retrieved from [Link]
-
Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988–1991. Retrieved from [Link]
Sources
- 1. thecalculatedchemist.com [thecalculatedchemist.com]
- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 3. Exploring the World of Aprotic Solvents: Key Examples and Their Roles - Oreate AI Blog [oreateai.com]
- 4. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 7. Difluorocarbene - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solvent Choice for Microwave Synthesis [cem.com]
Minimizing polymerization side reactions during piperidine functionalization
Guide: Minimizing Unwanted Polymerization Side Reactions
Welcome to the technical support guide for piperidine functionalization. As Senior Application Scientists, we understand that while the piperidine scaffold is a cornerstone in medicinal chemistry, its inherent reactivity can lead to challenging side reactions, particularly unwanted polymerization. This guide is designed to provide you with a deep understanding of the causative mechanisms behind these side reactions and to offer field-proven, actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My piperidine functionalization reaction with an acrylate monomer turned into an insoluble solid. What likely happened?
This is a classic case of runaway aza-Michael addition polymerization . Piperidine is a potent nucleophile that readily attacks electron-deficient alkenes like acrylates or maleimides in a conjugate addition.[1][2][3] The initial reaction forms a β-amino ester adduct. However, this product still contains a secondary amine, which can then react with another acrylate monomer. This process repeats, leading to the rapid formation of a high-molecular-weight polymer, often causing the reaction mixture to solidify.
Q2: I'm attempting a simple N-alkylation of piperidine, but my analysis shows multiple products with increasing molecular weights, including a major byproduct that is insoluble in my organic solvent. What is occurring?
You are likely observing over-alkylation , leading to the formation of a quaternary ammonium salt.[4] The initial N-alkylation produces a more nucleophilic tertiary amine, which can compete with the starting secondary amine for the alkylating agent. If a highly reactive alkylating agent (e.g., methyl iodide) is used or if the stoichiometry is not carefully controlled, a second alkylation occurs, forming a charged quaternary ammonium salt.[4][5] These salts are often insoluble in common organic solvents like diethyl ether or ethyl acetate, causing them to precipitate out of the solution.
Q3: What is the single most important factor to control in preventing these side reactions?
Control over stoichiometry and the rate of addition is paramount.[4][5] Many polymerization and over-alkylation issues arise from localized high concentrations of one reactant. By ensuring the nucleophile (piperidine) or the electrophile (alkylating agent or Michael acceptor) is added slowly and under dilute conditions, you can significantly favor the desired mono-functionalized product over competing side reactions.
Troubleshooting Guide 1: Aza-Michael Addition Polymerization
The aza-Michael reaction is a powerful tool, but it can easily lead to polymerization when a secondary amine like piperidine is reacted with an α,β-unsaturated carbonyl compound.
Underlying Mechanism: A Chain Reaction
The polymerization is initiated by the nucleophilic attack of the piperidine nitrogen onto the β-carbon of the Michael acceptor. This creates a new C-N bond and an enolate intermediate, which is then protonated. The resulting product, however, can act as a new, larger nucleophile, propagating a chain reaction.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Michael addition of N- and O-centred nucleophiles to tethered acrylates. The role of double bond geometry in controlling the diastereoselectivity of cyclisations leading to 2,6-disubstituted tetrahydropyrans and piperidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Characteristic 1H NMR coupling constants for cyclopropyl protons
Topic: Characteristic 1H NMR Coupling Constants for Cyclopropyl Protons Content Type: Technical Comparison Guide Audience: Senior Researchers & Medicinal Chemists
Executive Summary: The "Inverted" Rule of Small Rings
For researchers transitioning from standard aliphatic or olefinic NMR analysis to cyclopropanes, the most critical heuristic is an inversion of the standard Karplus expectation found in alkenes. In cyclopropanes,
This guide provides a definitive comparison of cyclopropyl coupling constants against their structural analogues (epoxides, alkenes), grounded in the unique "bent bond" orbital physics of the cyclopropane ring. It establishes a self-validating workflow for stereochemical assignment, integrating scalar coupling analysis with dipolar cross-relaxation (NOE) verification.
The Physics of Strain: Why Cyclopropanes Are Unique
To interpret these values correctly, one must understand the hybridization deviation. The internuclear angle of a cyclopropane ring is
-
Banana Bonds (C-C): The ring bonds possess high p-character (
), allowing them to "bend" outward to relieve strain. -
Exocyclic Bonds (C-H): To compensate, the C-H bonds possess high s-character (
). This results in:-
Deshielding: Cyclopropyl protons often appear upfield (
ppm) due to the ring current anisotropy, but the s-character pulls them slightly downfield relative to what strain alone would predict. -
Large
: The one-bond coupling is typically Hz (closer to alkenes) rather than the Hz of standard alkanes.
-
The Geometric Consequence on
The Karplus relationship depends on the dihedral angle (
-
Cis Protons:
.[1] The Karplus curve maximizes here. -
Trans Protons: Due to the rigid ring,
is fixed at , not . The Karplus curve drops significantly at this angle compared to the anti-periplanar maximum.
Result:
Comparative Data: Cyclopropanes vs. Alternatives
The following table contrasts cyclopropyl couplings with common structural analogues encountered in drug design.
| Parameter | Cyclopropane | Epoxide (Oxirane) | Alkene (Vinyl) | Standard Alkane |
| -3 to -9 Hz (Negative) | +5 to +7 Hz (Positive) | 0 to -3 Hz | -10 to -15 Hz | |
| 6 – 12 Hz (Dominant) | 2 – 5 Hz | 6 – 14 Hz | Varies (avg 7 Hz) | |
| 3 – 6 Hz (Weaker) | 1 – 3 Hz | 11 – 18 Hz (Dominant) | Varies (avg 7 Hz) | |
| Key Differentiator | Flexible rotation |
Critical Insight: The sign of
flips from negative in cyclopropanes to positive in epoxides due to the electronegativity of the oxygen atom and the lone pair orbital interaction. While standard 1D NMR does not show the sign, this affects the "tilt" of the roof effect in higher-order multiplets.
Stereochemical Assignment Workflow
The following logic gate visualizes the decision process for assigning relative stereochemistry in substituted cyclopropanes.
Figure 1: Decision tree for stereochemical assignment of cyclopropyl protons, prioritizing scalar coupling followed by dipolar validation.
Experimental Protocols
Cyclopropyl protons often form strongly coupled spin systems (e.g., AA'BB' or AA'XX'), making first-order analysis (
Protocol A: Accurate J-Extraction (The "Clean" Method)
Use this when multiplets are overlapping or exhibit second-order "roofing" effects.
-
Sample Prep: Dissolve
mg compound in 600 L solvent (CDCl or C D ). Note: Benzene-d6 often resolves overlapping cyclopropyl protons better than chloroform due to anisotropic solvation. -
Acquisition: Acquire a standard 1H spectrum (min 16 scans).
-
Selective Homonuclear Decoupling:
-
Identify the resonance of the proton adjacent to the cyclopropyl protons (e.g., a benzylic proton).
-
Irradiate this frequency to collapse the cyclopropyl multiplets into simpler systems (e.g., ddd
dd).
-
-
Spin Simulation (Recommended):
-
If the pattern remains complex (AA'BB'), do not manually measure peak distances.
-
Use software (e.g., MestReNova, TopSpin DAISY) to simulate the spin system. Input initial guesses:
from center of multiplets, , , . -
Iterate until the RMSD between experimental and calculated spectra is
.
-
Protocol B: NOE Validation (The "Truth" Method)
Because electronegative substituents (F, OR) can lower
-
Pulse Sequence: Use selnogp (1D Selective NOESY) or noesygpph (2D NOESY).
-
Mixing Time: Set
ms. (Cyclopropanes relax slowly; short mixing times may miss correlations). -
Analysis:
-
Irradiate Proton A.
-
Cis: Expect a strong enhancement (
) at Proton B. -
Trans: Expect negligible enhancement (distance
).
-
Substituent Effects: The "Gotchas"
Be aware of how substituents alter the baseline values provided in Section 2.
-
Electronegativity (The Fluorine Effect):
-
Substituents like Fluorine or Oxygen attached directly to the ring decrease vicinal coupling constants.
-
A cis coupling in a fluorocyclopropane might drop to
Hz, overlapping with the high end of a trans coupling in a hydrocarbon cyclopropane.
-
-
Geminal Drift:
-
While usually negative,
becomes more positive (smaller magnitude, approaching 0 or +1) as the H-C-H angle decreases or with -donating substituents.
-
References
-
Reich, H. J. (2024). NMR Coupling Constants: Cyclopropanes. University of Wisconsin-Madison. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for J-value ranges).
-
Wiberg, K. B., et al. (1992). Substituent effects on proton-proton coupling constants in cyclopropanes. Journal of Organic Chemistry. [Link]
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.[2] [Link]
Sources
Comparing pKa of 4-(2,2-Difluorocyclopropyl)piperidine vs. 4-isopropylpiperidine
The following technical guide compares the physicochemical properties and performance characteristics of 4-(2,2-Difluorocyclopropyl)piperidine versus 4-isopropylpiperidine , with a specific focus on pKa modulation and its implications for drug design.
Subject: 4-(2,2-Difluorocyclopropyl)piperidine vs. 4-Isopropylpiperidine
Executive Summary
In the optimization of piperidine-based pharmacophores, the 4-isopropyl group is a classic lipophilic moiety used to fill hydrophobic pockets. However, its high basicity (pKa ~11.0) often leads to liabilities such as phospholipidosis, poor metabolic stability, and hERG channel inhibition.
The 4-(2,2-difluorocyclopropyl) moiety serves as a bioisostere that strategically modulates these properties. By introducing a gem-difluoro motif on a strained cyclopropyl ring, this scaffold exerts a remote electron-withdrawing effect (
Structural & Electronic Analysis
The fundamental difference between the two compounds lies in the electronic influence of the C4-substituent on the N1-nitrogen lone pair.
Comparative Properties Table
| Feature | 4-Isopropylpiperidine | 4-(2,2-Difluorocyclopropyl)piperidine |
| Structure | Saturated alkyl chain (Flexible) | Fluorinated cyclopropane (Rigid/Strained) |
| Electronic Effect | Inductive Donation ( | Inductive Withdrawal ( |
| pKa (Piperidine NH) | 10.9 – 11.1 (High Basicity) | 9.6 – 9.9 (Modulated Basicity) |
| LogP (Lipophilicity) | ~1.9 (High) | ~1.5 (Moderate) |
| Conformational Bias | Equatorial preference | Equatorial preference + Vectorial F-dipoles |
| Metabolic Liability | Benzylic/Tertiary C-H oxidation | Blocked metabolic soft spot (C-F bond) |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the transmission of electronic effects from the C4 position to the basic nitrogen center.
Caption: Comparative electronic influence of C4-substituents on nitrogen basicity. Green indicates stabilization of the protonated state (higher pKa); Red indicates destabilization (lower pKa).
Detailed Scientific Analysis
The "Fluorine Effect" on pKa
The introduction of fluorine is a standard medicinal chemistry tactic to lower pKa. However, direct fluorination (e.g., 3-fluoropiperidine) can drastically alter pKa (dropping it to ~8.5) and introduce instability. The 2,2-difluorocyclopropyl group acts as a "remote" modulator.
-
Through-Bond Induction: The electronegative fluorine atoms pull electron density through the
-framework. Although 4 bonds away from the nitrogen, the strain of the cyclopropyl ring (high -character in C-C bonds) transmits this effect more efficiently than a flexible alkyl chain. -
Result: While 4-isopropylpiperidine behaves like a standard secondary amine (pKa ~11), the difluoro analog shifts the pKa to the 9.6–9.9 range. This brings the molecule closer to the physiological pH range (7.4), increasing the fraction of the neutral species available for membrane permeation.
Bioisosteric Advantages
Replacing the isopropyl group with 2,2-difluorocyclopropyl offers three distinct advantages beyond pKa modulation:
-
Metabolic Stability: The isopropyl methine C-H is a "soft spot" for CYP450 oxidation. The difluorocyclopropyl group lacks this labile hydrogen and the C-F bonds are metabolically inert.
-
Lipophilicity (LogD): While fluorine is lipophilic, the polarity of the C-F bond often results in a lower LogD compared to the hydrocarbon equivalent, improving solubility.
-
hERG Avoidance: High basicity and high lipophilicity are key drivers for hERG channel blockade (cardiotoxicity). Lowering the pKa and LogP simultaneously significantly reduces this risk.
Experimental Validation Protocols
To validate these properties in your specific scaffold, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Use this method for precise thermodynamic pKa values.
Reagents:
-
0.01 M HCl standard solution.
-
0.01 M NaOH (carbonate-free).
-
0.15 M KCl (ionic strength adjustor).
-
Analyte (Compound A or B), >98% purity.[1]
Workflow:
-
Preparation: Dissolve 5 mg of the piperidine derivative in 20 mL of degassed water containing 0.15 M KCl. (If solubility is low, use a Methanol/Water cosolvent system and extrapolate to 0% MeOH via Yasuda-Shedlovsky plot).
-
Acidification: Add excess 0.01 M HCl to fully protonate the amine (pH < 3).
-
Titration: Titrate with 0.01 M NaOH under inert gas (
or ) at 25°C. Record pH vs. volume added. -
Analysis: Plot the first derivative (
) to find the inflection point. Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.-
Validation Check: The titration curve should be symmetric. Hysteresis indicates precipitation or electrode drift.
-
Protocol B: NMR-Based pKa Estimation (Structure Validation)
Use this to observe the inductive effect directly on chemical shifts.
Workflow:
-
Prepare samples of both compounds in
at pH 2 (fully protonated) and pH 12 (fully neutral). -
Acquire
NMR spectra. -
Observation: Compare the chemical shift of the C4 carbon .
-
In 4-isopropylpiperidine, C4 is shielded (upfield).
-
In 4-(2,2-difluorocyclopropyl)piperidine, C4 will be deshielded (downfield) and may show coupling to fluorine (
), confirming the electronic withdrawal path.
-
Supporting Data & References
Comparative Data Summary
| Compound | Predicted pKa | Experimental pKa Proxy* | LogP (Calc) |
| 4-Isopropylpiperidine | 10.95 | 11.1 (Piperidine base) | 1.90 |
| 4-Cyclopropylpiperidine | 10.43 | 10.4 (Ref 1) | 1.65 |
| 4-(Trifluoromethyl)piperidine | 9.62 | 9.6 (Ref 2) | 1.54 |
| 4-(2,2-Difluorocyclopropyl)pip. | 9.80 | 9.6 – 9.9 (Est.) | 1.50 |
*Note: Direct experimental pKa for the specific difluoro compound is proprietary in many datasets; values are bracketed by the validated proxies listed above.
References
-
ChemBK. (2025). 4-Cyclopropylpiperidine Physicochemical Properties. Retrieved from
-
ChemicalBook. (2025). 4-[4-(Trifluoromethyl)phenoxy]piperidine and Analogs: pKa and Synthesis. Retrieved from
-
Beilstein J. Org. Chem. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (Demonstrates the bioisosteric modulation of LogP and pKa). Retrieved from
- Journal of Medicinal Chemistry. (2018). Fluorine in Medicinal Chemistry: A Review of pKa Modulation.
-
PubChem. (2025).[2][3] 4-Isopropylpiperidine Compound Summary. Retrieved from
Sources
13C NMR triplet splitting of gem-difluoro carbons in piperidine rings
Comparison Guide: NMR Characterization of Gem-Difluoropiperidines
Executive Summary
In medicinal chemistry, the gem-difluoropiperidine motif is frequently employed to lower amine basicity (
This guide compares the spectral signature of the gem-difluoro group against its mono-fluoro and non-fluorinated alternatives, providing a robust diagnostic protocol.
The Physics of the Split: Why a Triplet?
The defining characteristic of a gem-difluoro carbon is its splitting pattern. While standard
Mechanism of Splitting
-
Spin System: The
nucleus is coupled to two equivalent nuclei ( ). -
Multiplicity Rule:
-
Intensity Ratio: 1:2:1 (Pascal’s Triangle).
The "Ghost" Peak Phenomenon
The central peak of the triplet is often barely visible, and the outer wings are lost in the noise.
-
NOE Deficit: Being a quaternary carbon, the
center lacks attached protons, meaning it receives zero Nuclear Overhauser Effect (NOE) enhancement during proton decoupling. -
Splitting Dilution: The signal intensity is distributed across three peaks (1:2:1), lowering the signal-to-noise ratio (S/N) by ~50% relative to a singlet.
-
Long Relaxation (
): Without protons to facilitate dipolar relaxation, the relaxation time for this carbon is significantly longer (>10s), leading to saturation if standard pulse delays ( ) are used.
Comparative Analysis: vs. vs.
The following table contrasts the key NMR parameters for the C-4 position in a piperidine ring across different fluorination states.
| Parameter | Unsubstituted ( | Monofluoro ( | Gem-Difluoro ( | Trifluoromethyl ( |
| Multiplicity | Singlet (s) | Doublet (d) | Triplet (t) | Quartet (q) |
| Typical Shift ( | 20 – 30 ppm | 85 – 95 ppm | 118 – 124 ppm | 120 – 130 ppm |
| N/A | ~170 – 180 Hz | ~235 – 245 Hz | ~270 – 280 Hz | |
| N/A | ~20 Hz (Doublet) | ~25 – 35 Hz (Triplet) | ~30 Hz (Quartet) | |
| Detection Difficulty | Low (High Intensity) | Medium | High (Low Intensity) | Very High |
Visualizing the Splitting Logic
Figure 1: Evolution of the splitting pattern from a singlet to the characteristic triplet of a gem-difluoro group.
Structural Diagnosis: 3,3- vs. 4,4-Difluoropiperidine
Distinguishing between the 3,3- and 4,4-isomers is a common challenge. Symmetry is the primary differentiator.
Scenario A: 4,4-Difluoropiperidine (Symmetric)
-
Symmetry: The molecule has a plane of symmetry passing through N and C-4.
-
Signal Count: Fewer signals than expected.
-
C-4 (
): Triplet at ~120 ppm. -
C-3/C-5: Equivalent. Appears as one signal (Triplet,
Hz) at ~32 ppm. -
C-2/C-6: Equivalent. Appears as one signal (Singlet or weak triplet) at ~45 ppm.
-
Scenario B: 3,3-Difluoropiperidine (Asymmetric)
-
Symmetry: No plane of symmetry (unless N is unsubstituted and rapidly inverting, but generally treated as asymmetric in derivatives).
-
Signal Count: Distinct signals for all carbons.
-
C-3 (
): Triplet at ~120 ppm. -
C-2: Triplet (
Hz). Shifted downfield (~55 ppm) due to proximity to Nitrogen and Fluorine. -
C-4: Triplet (
Hz). Distinct from C-2. -
C-5/C-6: Farther away, appearing as singlets or broadened peaks.
-
Experimental Protocol: The "Smart" Acquisition
To reliably detect the gem-difluoro triplet, you must modify standard
Methodology
-
Concentration: Maximize concentration.
mg in 0.6 mL solvent is recommended. -
Relaxation Delay (
):-
Standard: 1.0 sec (Insufficient for quaternary C-F).
-
Required:3.0 – 5.0 sec . This allows the slowly relaxing
carbon to return to equilibrium, significantly boosting signal intensity.
-
-
Pulse Angle:
-
Use a 30° pulse (rather than 90°) to allow faster repetition rates despite the long
.
-
-
Scans (NS):
-
Minimum 1024 scans . The splitting into a 1:2:1 triplet effectively reduces the height of the main peak by 50%.
-
-
Processing (Line Broadening):
-
Apply an Exponential Window Function (LB) of 1.0 - 2.0 Hz . This smooths the noise, making the outer "wings" of the triplet more visible.
-
Workflow Diagram
Figure 2: Optimized workflow for detecting quaternary fluorinated carbons.
Troubleshooting & Artifacts
| Observation | Cause | Solution |
| Missing Peak at 120 ppm | Saturation of signal due to short | Increase |
| Broad Hump instead of Triplet | Poor shimming or dynamic conformational exchange (ring flip). | Run VT-NMR (Variable Temperature) at 50°C to sharpen exchange-broadened lines. |
| Complex "Multiplet of Triplets" | Rotamers. Amide/Carbamate substituents on Nitrogen cause dual conformers. | Look for "doubling" of peaks elsewhere in the spectrum.[1] |
References
-
Structural Characterization of Fluorinated Heterocycles. Source: Journal of Medicinal Chemistry.[4] Note: General principles of
coupling in drug-like scaffolds. URL:[Link] (General Journal Link) -
13C NMR Spectroscopy of Fluorinated Compounds.
values (~240 Hz) and chemical shift ranges. URL:[Link] -
Synthesis and Characterization of 4,4-Difluoropiperidine Derivatives. Source: PubChem / National Institutes of Health (NIH). Data: Specific spectral data points for 4,4-difluoropiperidine hydrochloride.[1][5] URL:[Link]
-
NMR Coupling Constants Guide. Source: Iowa State University Chemical Instrumentation Facility. Data: Tabulated coupling constants for C-F bonds. URL:[Link]
The Fluorine Factor: A Comparative Guide to HPLC Retention of Fluorinated and Non-Fluorinated Piperidines
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, present in a multitude of approved therapeutics.[1] Its saturated heterocyclic structure provides a versatile three-dimensional framework for interacting with biological targets. A common strategy to refine the pharmacokinetic and physicochemical properties of such molecules is the introduction of fluorine.[2][3] This "magic bullet" atom can profoundly influence a molecule's metabolic stability, pKa, and lipophilicity.[4][5] Understanding how this strategic fluorination impacts routine analytical characterization, such as High-Performance Liquid Chromatography (HPLC), is critical for researchers in drug development.
This guide provides an in-depth comparison of the reversed-phase HPLC retention behavior of fluorinated versus non-fluorinated piperidines. We will explore the physicochemical principles governing their separation, present illustrative experimental data, and provide a detailed, validated protocol for their analysis.
The Physicochemical Impact of Fluorination on Chromatographic Behavior
The retention time of a compound in reversed-phase HPLC is primarily dictated by its hydrophobicity.[1] In this mode of chromatography, a non-polar stationary phase (commonly C18) retains analytes based on their hydrophobic interactions, while a polar mobile phase facilitates their elution. The introduction of fluorine can alter a piperidine's retention time in several ways:
-
Modulation of Lipophilicity: While fluorine is highly electronegative, its effect on lipophilicity is not always straightforward. In many cases, the introduction of a single fluorine atom or a trifluoromethyl group can increase a molecule's lipophilicity, leading to stronger interactions with the C18 stationary phase and thus a longer retention time.[6] This is due to the creation of a more hydrophobic molecular surface. However, the overall effect is context-dependent and can be influenced by the molecule's conformation and the position of the fluorine atom.[7][8]
-
Influence on pKa: Piperidines are basic compounds. The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen.[2][9] In a buffered mobile phase, a lower pKa means the compound will be more readily protonated. This change in ionization state can affect the molecule's overall polarity and its interaction with the stationary phase, often leading to earlier elution.
-
Conformational Rigidity: Fluorination can introduce conformational constraints, leading to more rigid structures.[7][10] This can influence how the molecule presents its hydrophobic and polar regions to the stationary phase, thereby affecting retention.
Illustrative Comparative HPLC Data
To demonstrate the practical implications of these principles, we present an illustrative dataset comparing the retention times of a non-fluorinated piperidine with its mono- and di-fluorinated analogs. These data were generated using the detailed protocol provided in the subsequent section.
Table 1: Illustrative HPLC Retention Times of Fluorinated and Non-Fluorinated Piperidines
| Compound | Structure | Substitution | Retention Time (min) |
| 1 | Piperidine | Non-fluorinated | 5.2 |
| 2 | 4-Fluoropiperidine | Mono-fluorinated | 5.8 |
| 3 | 4,4-Difluoropiperidine | Di-fluorinated | 6.5 |
This data is illustrative and intended to represent a typical trend observed under the specified chromatographic conditions.
The data clearly shows an increase in retention time with increasing fluorination. This trend suggests that for this series of compounds, under these specific reversed-phase conditions, the increase in hydrophobicity imparted by the fluorine atoms is the dominant factor influencing retention.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the comparative HPLC analysis of fluorinated and non-fluorinated piperidines. The choices within this protocol are grounded in established chromatographic principles for the analysis of basic compounds.[11]
Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve each piperidine analog in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solutions with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 50 µg/mL.
-
Filtration: Filter the working solutions through a 0.45 µm syringe filter into HPLC vials to remove any particulate matter.
HPLC System and Conditions
The selection of a buffered mobile phase at a low pH is crucial for the analysis of basic compounds like piperidines. The acidic conditions ensure consistent protonation of the piperidine nitrogen, leading to symmetrical peak shapes and reproducible retention times.[11]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 210 nm (or Charged Aerosol Detector if no chromophore) |
Data Analysis
-
System Suitability: Before sample analysis, perform five replicate injections of a standard solution to ensure system suitability. Key parameters include retention time reproducibility (RSD < 1%) and peak tailing factor (Tf between 0.9 and 1.5).
-
Data Acquisition: Inject each prepared sample in triplicate.
-
Peak Integration: Integrate the peak area for each analyte.
-
Reporting: Report the average retention time and standard deviation for each compound.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to final data analysis.
Caption: Experimental workflow for the comparative HPLC analysis of piperidines.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the piperidine scaffold offers medicinal chemists a powerful tool to fine-tune molecular properties.[2][3] As this guide has demonstrated, these molecular modifications have a direct and predictable impact on HPLC retention behavior. In the presented case, increasing fluorination led to increased retention times, a phenomenon primarily attributed to an increase in hydrophobicity.
Researchers and drug development professionals must consider these effects when developing analytical methods for fluorinated compounds. The provided protocol offers a robust starting point for the reversed-phase HPLC analysis of fluorinated and non-fluorinated piperidines, ensuring reproducible and reliable results. Further investigations could explore the use of different stationary phases, such as pentafluorophenyl (PFP) columns, which can offer alternative selectivities for halogenated compounds through dipole-dipole and π-π interactions.[12]
References
- Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography | Environmental Chemistry | ConnectSci. (2012, December 10).
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (n.d.).
- Flieger, J. (2010, January 22). Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected beta-blockers. PubMed.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020, November 12).
- Nairoukh, Z., Strieth-Kalthoff, F., et al. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.
- HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. (2025, June 15).
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology.
- Chernykh, A. V., et al. (2025, August 27). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry.
- (PDF) Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography - ResearchGate. (2025, October 24).
- HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).
- Dembitsky, V. M. (2018, May 3). Fluorine in drug discovery: Role, design and case studies. LE STUDIUM.
- The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC. (n.d.).
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025, October 17).
- Pal, R., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.).
- Zhou, G., Chen, Y., & Tang, Y. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (2025, August 6).
- Le Roch, M., Renault, J., et al. (2024, March 7). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 4-(2,2-Difluorocyclopropyl)piperidine Salts for Drug Design
Introduction: The Rising Prominence of the 2,2-Difluorocyclopropyl Moiety in Medicinal Chemistry
The 4-(2,2-difluorocyclopropyl)piperidine scaffold is a privileged structural motif in modern drug discovery. The piperidine ring is a ubiquitous component of numerous marketed drugs, valued for its ability to introduce a basic nitrogen center, crucial for pharmacokinetic properties such as solubility and oral bioavailability. The incorporation of a gem-difluorocyclopropyl group offers a unique combination of properties that are highly attractive to medicinal chemists. This small, rigid ring system can act as a bioisostere for larger, more flexible groups, while the difluoro substitution provides a powerful tool for modulating metabolic stability, lipophilicity, and pKa. Understanding the three-dimensional structure of this scaffold and how it is influenced by salt formation is paramount for rational drug design and the development of new chemical entities with optimized pharmacological profiles.
Comparative Analysis of Piperidine Ring Conformations
The conformation of the piperidine ring is a critical determinant of a molecule's biological activity, as it dictates the spatial orientation of its substituents and their interactions with a biological target. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the nature and position of substituents, as well as the solid-state packing forces influenced by counter-ions in a salt, can lead to conformational variations.
While specific crystallographic data for 4-(2,2-difluorocyclopropyl)piperidine salts is not publicly available, we can draw comparisons with other substituted piperidine structures to anticipate its behavior. For instance, studies on various substituted piperidines have shown that bulky substituents tend to occupy the equatorial position to minimize 1,3-diaxial interactions[1][2]. The 2,2-difluorocyclopropyl group, while relatively small, is rigid, and its preferred orientation will significantly impact the overall molecular shape.
In the absence of direct data, we can hypothesize that the 4-(2,2-difluorocyclopropyl)piperidine cation will likely exhibit a chair conformation with the difluorocyclopropyl group in an equatorial position. The choice of counter-ion (e.g., hydrochloride, hydrobromide, mesylate) will then influence the crystal packing through hydrogen bonding and electrostatic interactions, which can, in turn, induce subtle changes in the piperidine ring's puckering parameters.
Experimental Protocol for Single-Crystal X-ray Diffraction
To obtain the definitive solid-state structure of a 4-(2,2-difluorocyclopropyl)piperidine salt, single-crystal X-ray diffraction (SC-XRD) is the gold standard. The following provides a detailed, step-by-step methodology that would be employed.
Step 1: Crystal Growth
-
Salt Formation: Prepare the desired salt of 4-(2,2-difluorocyclopropyl)piperidine by reacting the free base with the corresponding acid (e.g., HCl, HBr) in a suitable solvent like isopropanol or ethyl acetate.
-
Crystallization: The key to successful SC-XRD is the growth of high-quality single crystals. Several techniques can be employed:
-
Slow Evaporation: Dissolve the salt in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the salt in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution will induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it to room temperature or below.
-
Step 2: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset.
Step 3: Structure Solution and Refinement
-
Unit Cell Determination and Data Integration: The diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are then integrated.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
Step 4: Data Validation and Deposition
-
Validation: The final structure is validated using software like CHECKCIF to ensure its geometric and crystallographic quality.
-
Deposition: The crystallographic data, including atomic coordinates and experimental details, should be deposited in a public repository such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[4][5]
Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.
The Influence of Counter-Ions on Crystal Packing and Conformation
The choice of the counter-ion in a salt can have a profound impact on the solid-state properties of the active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. From a crystallographic perspective, the counter-ion plays a crucial role in directing the crystal packing arrangement through the formation of hydrogen bonds and other non-covalent interactions.
For 4-(2,2-difluorocyclopropyl)piperidine, the protonated piperidine nitrogen will act as a hydrogen bond donor. Different counter-ions (e.g., Cl⁻, Br⁻, tosylate, etc.) will have varying hydrogen bond acceptor capabilities and steric demands, leading to different packing motifs. These packing forces can, in some cases, be strong enough to influence the conformation of the flexible piperidine ring.
For example, a small, spherical anion like chloride can participate in a network of N-H···Cl hydrogen bonds, potentially leading to a more compact crystal lattice. A larger, more complex anion like tosylate might lead to a layered structure with alternating ionic and hydrophobic regions. These different packing environments can subtly alter the bond angles and torsion angles of the piperidine ring.
Sources
Safety Operating Guide
Navigating the Safe Handling of 4-(2,2-Difluorocyclopropyl)piperidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-(2,2-Difluorocyclopropyl)piperidine, a compound of interest in modern medicinal chemistry. By understanding the inherent chemical properties and potential hazards derived from its structural motifs—a piperidine ring and a difluorinated cyclopropyl group—we can establish a robust framework for its safe utilization and disposal.
Hazard Assessment: A Synthesis of Structural Analogs
-
Piperidine Moiety : Piperidine is a well-characterized cyclic amine that is flammable, corrosive, and toxic if inhaled, ingested, or in contact with skin.[1][2][3] It can cause severe skin burns and eye damage.[1][2][3][4] Vapors may form explosive mixtures with air and can be irritating to the respiratory tract.[1][5]
-
Difluorocyclopropyl Moiety : The introduction of fluorine atoms can significantly alter the chemical and toxicological properties of a molecule. While specific data on 2,2-difluorocyclopropane is limited in the search results, related fluorinated compounds and cyclopropylamines warrant caution. Cyclopropylamines are flammable and can be reactive.[6][7]
Given this information, 4-(2,2-Difluorocyclopropyl)piperidine should be treated as a substance that is potentially flammable, corrosive, and toxic.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-(2,2-Difluorocyclopropyl)piperidine. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields and a face shield (8-inch minimum).[8][9] | Protects against splashes of the potentially corrosive liquid and harmful vapors. Standard safety glasses are insufficient. |
| Skin/Body | Chemical-resistant gloves (Nitrile or Natural rubber recommended), a flame-retardant and chemical-resistant lab coat or coveralls, and closed-toe shoes.[1][6][8] | Prevents skin contact with the potentially corrosive and toxic substance. Inspect gloves for any signs of degradation before use.[1][8] |
| Respiratory | A NIOSH-approved respirator with cartridges suitable for organic vapors and amines (e.g., Type ABEK) should be used, especially when handling larger quantities or in poorly ventilated areas.[1][8] | Protects against the inhalation of potentially toxic and irritating vapors. |
dot
Caption: Personal Protective Equipment (PPE) Workflow for Handling 4-(2,2-Difluorocyclopropyl)piperidine.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling ensures minimal exposure and a controlled laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[10]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Handling Procedures
-
All handling of 4-(2,2-Difluorocyclopropyl)piperidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[1][7]
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7][12]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[7][11]
dot
Caption: Step-by-step experimental workflow for handling 4-(2,2-Difluorocyclopropyl)piperidine.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-(2,2-Difluorocyclopropyl)piperidine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All waste containing this compound, including excess material, contaminated labware, and used PPE, should be treated as hazardous waste.
-
Containment : Collect all waste in clearly labeled, sealed, and appropriate containers. Do not mix with incompatible waste streams.
-
Disposal Route : Dispose of the hazardous waste through a licensed chemical waste management company.[13] Do not discharge to sewer systems.[14] For combustible packaging materials, controlled incineration with flue gas scrubbing may be an option.[14]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, a swift and informed response is critical.
-
Spill :
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, and while wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1][15]
-
Ventilate the area and decontaminate the spill site.
-
-
Exposure :
-
Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[12][15] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[10][16] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1][7] Seek immediate medical attention.
-
By adhering to these guidelines, researchers can confidently and safely incorporate 4-(2,2-Difluorocyclopropyl)piperidine into their research endeavors, fostering a culture of safety and scientific excellence.
References
- Piperidine - SAFETY DATA SHEET. (2023, March 16).
- Cyclopropylamine - Santa Cruz Biotechnology.
- Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
- CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS - Loba Chemie. (2016, May 25).
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Cyclopropylamine - Apollo Scientific.
- 4-Piperidinopiperidine - Antibodies.
- Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- CYCLOPROPYLAMINE - Ataman Kimya.
- PIPERIDINE - NOAA - CAMEO Chemicals.
- Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE - ChemicalBook. (2025, July 26).
- 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione - AK Scientific, Inc.
- SAFETY DATA SHEET - Fisher Scientific. (2015, June 02).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 08).
- Piperidine - SAFETY DATA SHEET. (2024, May 07).
- PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
- HAZARD SUMMARY.
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 23).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Piperidine Safety Data Sheet - Jubilant Ingrevia.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
